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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Properties and Analytical Utility of Quetiapine EP Impurity K-d8

Executive Summary During the synthesis and shelf-life storage of the atypical antipsychotic Quetiapine, various process-related impurities and degradants can form, necessitating stringent regulatory control[1]. Quetiapin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

During the synthesis and shelf-life storage of the atypical antipsychotic Quetiapine, various process-related impurities and degradants can form, necessitating stringent regulatory control[1]. Quetiapine EP Impurity K is a critical, structurally complex byproduct monitored during quality control[2]. To achieve absolute quantification of this trace impurity within the dense matrix of the Active Pharmaceutical Ingredient (API), analytical scientists rely on its octadeuterated isotopologue: Quetiapine EP Impurity K-d8 .

This whitepaper provides an in-depth technical analysis of the chemical properties of Quetiapine EP Impurity K-d8, the mechanistic causality behind its use as a Stable Isotope-Labeled Internal Standard (SIL-IS)[3], and a self-validating experimental protocol for LC-MS/MS quantification.

Chemical Identity & Structural Dynamics

Quetiapine EP Impurity K is chemically identified as N-(2-((2-(4-(2-(2-Hydroxyethoxy)ethyl)piperazine-1-carbonyl)phenyl)thio)phenyl)acetamide[2].

The deuterated counterpart, Quetiapine EP Impurity K-d8 , incorporates eight deuterium atoms, typically substituted on the piperazine or ethoxyethyl aliphatic chains[4].

The Causality of the +8 Da Mass Shift

In mass spectrometry, the choice of an octadeuterated (d8) standard over a d3 or d4 standard is highly deliberate. The unlabeled Impurity K has a molecular formula of C₂₃H₂₉N₃O₄S[2]. Due to the natural abundance of isotopes (such as ¹³C, ³⁴S, and ¹⁸O), the unlabeled molecule produces an "isotopic envelope" (M+1, M+2, M+3, etc.). A mass shift of +8 Da (yielding a precursor ion of m/z 452.2 vs. 444.2) ensures that the natural M+8 isotopic contribution of the unlabeled impurity is statistically zero. This prevents "isotopic cross-talk"—where the analyte artificially inflates the internal standard signal—thereby preserving the linearity and accuracy of the assay at high concentrations.

Physicochemical Properties

Understanding the physicochemical behavior of both the unlabeled impurity and its d8 isotopologue is critical for sample preparation and chromatographic method development. Because deuterium substitution primarily affects molecular mass and vibrational frequencies (kinetic isotope effect) rather than gross electronic structure, the macroscopic solubility and retention behavior of the d8 compound remain nearly identical to the unlabeled compound.

Table 1: Comparative Chemical Properties

PropertyQuetiapine EP Impurity KQuetiapine EP Impurity K-d8
CAS Number 1371638-10-6[2]N/A (Catalogued as PA STI 048760)[4]
Molecular Formula C₂₃H₂₉N₃O₄S[2]C₂₃H₂₁D₈N₃O₄S[4]
Molecular Weight 443.56 g/mol [2]451.61 g/mol [4]
Physical Form Yellow Solid[2]Yellow Solid
Boiling Point 649.7±55.0 °C (Predicted)[2]~649.7 °C
Density 1.29±0.1 g/cm³ (Predicted)[2]~1.31 g/cm³ (Adjusted for mass)
Solubility Chloroform, DMSO, Methanol (Slightly)[2]Chloroform, DMSO, Methanol

Mechanistic Rationale: SIL-IS in LC-MS/MS

When quantifying trace impurities in an API using Electrospray Ionization (ESI), the massive concentration of the co-eluting API causes severe matrix effects —specifically, ion suppression. The ESI droplet surface becomes saturated with the API, preventing the trace impurity from efficiently acquiring a charge.

Quetiapine EP Impurity K-d8 acts as a mechanistic countermeasure[3]. Because it is chemically identical to the analyte, it co-elutes perfectly from the UPLC column. It experiences the exact same degree of ion suppression in the ESI source. By measuring the ratio of the analyte peak area to the SIL-IS peak area, the matrix effect is mathematically normalized.

SIL_IS_Workflow A API Sample (Impurity K) B Spike SIL-IS (Impurity K-d8) A->B Addition C Sample Prep (Dilute & Shoot) B->C Homogenization D UPLC Separation (Co-elution) C->D Injection E ESI Source (Matrix Effects) D->E Co-eluting Peaks F MS/MS Detection (MRM Mode) E->F Ion Normalization G Quantification (Peak Area Ratio) F->G Data Processing

Caption: Logic pathway demonstrating how Impurity K-d8 normalizes ESI matrix effects in LC-MS/MS.

Experimental Methodology: LC-MS/MS Protocol

To ensure analytical trustworthiness, the following protocol utilizes a "dilute-and-shoot" methodology. Causality note: Extensive extraction techniques (like Solid-Phase Extraction) are avoided here because high concentrations of the Quetiapine API can saturate extraction sorbents, leading to unpredictable recovery bias. Dilute-and-shoot relies entirely on the SIL-IS to correct for the resulting ESI suppression.

Step-by-Step Workflow
  • Preparation of SIL-IS Working Solution:

    • Dissolve 1.0 mg of Quetiapine EP Impurity K-d8 in 1.0 mL of Methanol (solubility confirmed[2]) to create a 1 mg/mL stock.

    • Dilute with initial mobile phase (e.g., 90% Water with 0.1% Formic Acid / 10% Acetonitrile) to a working concentration of 100 ng/mL. Causality: Matching the sample solvent to the initial mobile phase prevents peak broadening and fronting on the UPLC column.

  • Sample Preparation (Dilute-and-Shoot):

    • Weigh 10.0 mg of the Quetiapine API sample.

    • Add 100 µL of the 100 ng/mL Impurity K-d8 working solution.

    • Dilute to a final volume of 10.0 mL using the initial mobile phase. Vortex for 2 minutes until fully dissolved.

  • UPLC Separation:

    • Column: C18, 1.7 µm, 2.1 x 100 mm.

    • Gradient: Linear gradient from 10% to 90% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Mass Spectrometric Detection (MRM):

    • Operate in Positive ESI mode.

    • Monitor the specific Multiple Reaction Monitoring (MRM) transitions.

MRM_Logic Q1 Q1: Precursor Ion Selection Q2 Q2: Collision Cell (CID Fragmentation) Q1->Q2 Isolate m/z 444 & 452 Q3 Q3: Product Ion Selection Q2->Q3 Argon Gas Collision FragK Fragment Ion m/z = Y Q3->FragK Filter FragKd8 Fragment Ion m/z = Y+8 Q3->FragKd8 Filter ImpK Impurity K [M+H]+ = 444.2 ImpK->Q1 ImpKd8 Impurity K-d8 [M+H]+ = 452.2 ImpKd8->Q1

Caption: MRM mass selection logic for differentiating Quetiapine Impurity K and its d8 isotopologue.

System Validation & Data Integrity

To ensure this protocol acts as a self-validating system , the following System Suitability Testing (SST) must be executed before sample analysis:

  • Isotopic Cross-Talk Evaluation:

    • Action: Inject the Upper Limit of Quantification (ULOQ) standard of unlabeled Impurity K without the d8 internal standard.

    • Validation Criteria: The peak area in the d8 MRM channel must be < 5% of the nominal IS response. This proves the +8 Da shift successfully eliminates natural isotopic interference.

  • SIL-IS Purity Check:

    • Action: Inject a blank sample spiked only with the Impurity K-d8 working solution.

    • Validation Criteria: The peak area in the unlabeled Impurity K MRM channel must be < 20% of the Lower Limit of Quantification (LLOQ). This verifies that the synthesized d8 standard does not contain un-deuterated (d0) contamination.

By rigorously applying these validation steps, researchers can confidently utilize Quetiapine EP Impurity K-d8 to ensure the safety, efficacy, and regulatory compliance of Quetiapine formulations[1].

References

  • ChemicalBook. "N-(2-((2-(4-(2-(2-Hydroxyethoxy)ethyl)piperazine-1-carbonyl)phenyl)thio)phenyl)acetaMide | 1371638-10-6".
  • Pharmaffiliates. "neurochemicals en/products/neurochemicals/quetiapine-impurities".
  • Benchchem. "Quetiapine EP Impurity K-d8".
  • Veeprho. "Quetiapine Impurities and Related Compound".

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Quetiapine EP Impurity K-d8

Executive Summary Quetiapine is a widely prescribed atypical antipsychotic used in the management of schizophrenia and bipolar disorder. During its manufacturing and long-term storage, the active pharmaceutical ingredien...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quetiapine is a widely prescribed atypical antipsychotic used in the management of schizophrenia and bipolar disorder. During its manufacturing and long-term storage, the active pharmaceutical ingredient (API) is susceptible to degradation, forming various pharmacopeial impurities that must be stringently monitored under ICH Q3A/Q3B guidelines. Quetiapine EP Impurity K (CAS: 1371638-10-6) is a critical ring-opened degradation product[1]. To achieve precise, matrix-independent quantification of this impurity in drug substance and formulated products via LC-MS/MS, a stable isotope-labeled internal standard (SIL-IS) is required. This technical guide details the mechanistic origins, de novo synthesis, and rigorous characterization of Quetiapine EP Impurity K-d8 .

Mechanistic Origins of Quetiapine EP Impurity K

The formation of Impurity K is a classic example of hydrolytic degradation followed by an adventitious process reaction[2]. The quetiapine API features a central 11-piperazinyl-dibenzo[b,f][1,4]thiazepine core.

  • Hydrolytic Cleavage : The amidine-like (C=N) bond within the 7-membered thiazepine ring is susceptible to hydrolysis under extreme pH conditions or prolonged exposure to moisture. This cleavage opens the ring, yielding a primary amine on one phenyl ring and a piperazine-carbonyl (urea/amide) linkage on the other.

  • N-Acetylation : The resulting highly reactive primary aniline intermediate can undergo N-acetylation. This typically occurs in the presence of acetylating excipients, residual solvents (e.g., ethyl acetate degradation), or specific process conditions, yielding the stable N-acetylated open-ring structure: N-(2-((2-(4-(2-(2-Hydroxyethoxy)ethyl)piperazine-1-carbonyl)phenyl)thio)phenyl)acetamide[3].

Degradation Q Quetiapine API (Dibenzothiazepine Core) H2O Hydrolytic Ring Opening (Amidine Cleavage) Q->H2O Int Open-Ring Intermediate (Primary Amine) H2O->Int Ac N-Acetylation (Process/Excipient derived) Int->Ac ImpK Quetiapine EP Impurity K (N-Acetyl Open-Ring) Ac->ImpK

Figure 1: Mechanistic degradation pathway of Quetiapine API to EP Impurity K.

De Novo Synthesis Strategy for Impurity K-d8

Synthesizing the d8-labeled analog requires strategic placement of the deuterium atoms to prevent H/D exchange during LC-MS/MS analysis. The piperazine ring is selected as the labeling site because its carbon-bound deuteriums are chemically stable in aqueous mobile phases[4].

Retrosynthetic Rationale

Attempting to synthesize Impurity K by directly degrading Quetiapine and subsequently acetylating it often yields complex, low-yielding mixtures. Instead, a de novo convergent synthesis is preferred. By starting with 2-((2-aminophenyl)thio)benzoic acid, we can selectively acetylate the primary amine before performing an amide coupling with the appropriately labeled secondary amine (1-[2-(2-hydroxyethoxy)ethyl]piperazine-d8). This sequence prevents the primary amine from interfering with the coupling step, ensuring a self-validating and high-yielding protocol.

Step-by-Step Experimental Protocol

Step 1: Selective N-Acetylation

  • Objective : Mask the primary amine to prevent oligomerization during subsequent coupling.

  • Procedure : Dissolve 2-((2-aminophenyl)thio)benzoic acid (1.0 eq) in anhydrous pyridine. Slowly add acetic anhydride (1.2 eq) at 0°C. Stir at room temperature for 4 hours.

  • Validation : Monitor via LC-MS. The disappearance of the starting material mass and the appearance of the[M+H]+ peak corresponding to 2-((2-acetamidophenyl)thio)benzoic acid confirms completion. Quench with water, acidify to pH 3 with 1M HCl, and filter the precipitated intermediate.

Step 2: Amide Coupling with d8-Piperazine

  • Objective : Construct the final Impurity K-d8 framework.

  • Procedure : Dissolve the N-acetylated intermediate (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq), stirring for 15 minutes to form the active ester. Introduce 1-[2-(2-hydroxyethoxy)ethyl]piperazine-d8 (1.1 eq). Stir for 12 hours at room temperature.

  • Causality : HATU is chosen over standard carbodiimides (like EDC) because the diaryl thioether carboxylic acid is sterically hindered. HATU ensures rapid conversion and minimizes side reactions.

  • Validation : Confirm product formation via LC-MS (Target m/z: 452.6 [M+H]+). Perform liquid-liquid extraction (EtOAc/H2O) to remove DMF and water-soluble byproducts. Purify the organic layer via preparative HPLC to achieve >98% purity.

Synthesis SM 2-((2-Aminophenyl)thio)benzoic acid Step1 Step 1: N-Acetylation (Ac2O, Pyridine) SM->Step1 Int1 2-((2-Acetamidophenyl)thio)benzoic acid Step1->Int1 Step2 Step 2: Amide Coupling (HATU, DIPEA, DMF) Int1->Step2 Prod Quetiapine EP Impurity K-d8 Step2->Prod Piperazine 1-[2-(2-Hydroxyethoxy)ethyl]piperazine-d8 Piperazine->Step2

Figure 2: Convergent synthetic workflow for Quetiapine EP Impurity K-d8.

Physicochemical and Structural Characterization

For a compound to be utilized as a reference standard in regulatory submissions (e.g., ANDA/NDA), it must undergo comprehensive structural elucidation[5].

Analytical Specifications

The following table summarizes the quantitative data and expected analytical specifications for Quetiapine EP Impurity K-d8 compared to its unlabeled counterpart[6].

ParameterUnlabeled Quetiapine Impurity KQuetiapine EP Impurity K-d8
Chemical Formula C₂₃H₂₉N₃O₄SC₂₃H₂₁D₈N₃O₄S
Molecular Weight 443.56 g/mol 451.61 g/mol
Exact Mass [M+H]+ 444.1952452.2454
Isotopic Purity N/A> 99% (d8)
Chromatographic Purity > 98.0% (HPLC-UV at 254 nm)> 98.0% (HPLC-UV at 254 nm)
Physical State Off-white to pale yellow solidOff-white to pale yellow solid
Structural Elucidation Techniques
  • High-Resolution Mass Spectrometry (HRMS) : Confirms the incorporation of exactly 8 deuterium atoms. The mass shift of +8 Da relative to the unlabeled standard validates the isotopic label.

  • 1H-NMR & 13C-NMR : Proton NMR is critical here. The disappearance of the 8 protons corresponding to the piperazine ring (typically multiplet signals between 2.4 - 2.8 ppm) confirms the specific site of deuteration. The remaining signals (aromatic protons, acetamide methyl singlet at ~2.0 ppm, and ethoxyethyl chain) must integrate perfectly[5].

  • Thermogravimetric Analysis (TGA) / IR : Used to confirm the absence of residual solvents and identify key functional groups (e.g., strong C=O stretching for the acetamide and urea linkages at ~1650 cm⁻¹)[5].

Application in Quantitative LC-MS/MS

In pharmacokinetic profiling and quality control, quantifying Impurity K at trace levels (ppm) in a complex API matrix is challenging due to ion suppression or enhancement. By spiking the sample with a known concentration of Quetiapine EP Impurity K-d8 , analysts create a self-correcting system. The d8-standard co-elutes with the unlabeled impurity, experiencing identical matrix effects. The ratio of their respective MRM (Multiple Reaction Monitoring) transitions (e.g., 444.2 → Fragment vs. 452.2 → Labeled Fragment) allows for absolute quantification that is highly robust and compliant with ICH M10 guidelines for bioanalytical method validation.

References

  • Quetiapine EP Impurity K | 1371638-10-6 Chemicea Pharmaceuticals
  • 1371638-10-6 Quetiapine EP Impurity K - Reference Standard SynThink Chemicals
  • Quetiapine Impurities and Rel
  • N-(2-((2-(4-(2-(2-Hydroxyethoxy)ethyl)piperazine-1-carbonyl)phenyl)thio)phenyl)acetaMide | 1371638-10-6 ChemicalBook
  • Quetiapine-impurities Pharmaffili

Sources

Foundational

Demystifying the Certificate of Analysis for Quetiapine EP Impurity K-d8: A Technical Guide for LC-MS/MS Method Validation

Introduction: The Critical Role of Stable Isotope-Labeled Internal Standards (SIL-IS) In the rigorous landscape of pharmaceutical quality control and pharmacokinetic profiling, the quantification of trace impurities dema...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Stable Isotope-Labeled Internal Standards (SIL-IS)

In the rigorous landscape of pharmaceutical quality control and pharmacokinetic profiling, the quantification of trace impurities demands absolute analytical specificity. Quetiapine, a dibenzothiazepine atypical antipsychotic, is susceptible to specific degradation pathways during synthesis and shelf-life storage. Among these, Quetiapine EP Impurity K (N-[2-[[2-[[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]carbonyl]phenyl]sulfanyl]phenyl]acetamide) is a critical, pharmacopoeial-recognized degradant [1].

To quantify this impurity in complex biological matrices or formulated drug products using LC-MS/MS, researchers rely on its deuterated counterpart: Quetiapine EP Impurity K-d8 [3]. As a Senior Application Scientist, I cannot overstate the importance of a rigorously validated Certificate of Analysis (CoA) for this Stable Isotope-Labeled Internal Standard (SIL-IS). A compromised SIL-IS directly translates to quantitative bias, failed batch releases, and compromised patient safety data.

The Causality of Isotope Selection: Why d8?

When designing an internal standard for mass spectrometry, the choice of the isotopic label is governed by the target molecule's natural isotopic envelope. Quetiapine Impurity K contains 23 carbon atoms, resulting in a significant natural M+1 and M+2 isotopic distribution.

  • The Causality: If a d3 or d4 label were used, the M+3 or M+4 peaks of the highly concentrated unlabeled analyte could overlap with the monoisotopic mass of the internal standard, causing severe cross-talk and non-linear calibration curves.

  • The Solution: By incorporating 8 deuterium atoms (a +8 Da shift) onto the chemically stable, non-exchangeable piperazine ring, we completely isolate the SIL-IS isotopic envelope from the native analyte. Furthermore, placing the deuteriums on the carbon backbone rather than protic heteroatoms (like -OH or -NH) prevents deuterium-hydrogen exchange in aqueous mobile phases.

Pathway Q Quetiapine API H Hydrolytic Ring Opening Q->H I Thioether Intermediate H->I A Acetylation I->A K Impurity K (Acetamide) A->K

Mechanistic pathway of Quetiapine degradation leading to the formation of Impurity K.

Deconstructing the Certificate of Analysis (CoA)

A CoA for a SIL-IS is not merely a statement of purity; it is a foundational document for Bioanalytical Method Validation (BMV) [2]. A robust CoA for Quetiapine EP Impurity K-d8 must independently validate three core pillars: Structural Identity , Chemical Purity , and Isotopic Purity .

Table 1: Physicochemical Properties Comparison
ParameterQuetiapine EP Impurity K (Native)Quetiapine EP Impurity K-d8 (SIL-IS)
CAS Number 1371638-10-6N/A (Isotope Labeled)
Molecular Formula C₂₃H₂₉N₃O₄SC₂₃H₂₁D₈N₃O₄S
Molecular Weight 443.56 g/mol 451.61 g/mol
Monoisotopic Mass [M+H]+ 444.19 m/z452.24 m/z
Structural Tag Unlabeled piperazine ringD8-labeled piperazine ring

Self-Validating Experimental Protocols for CoA Generation

To ensure absolute trustworthiness, the analytical workflows used to generate the CoA must be self-validating. This means the protocol inherently controls for false positives, carryover, and system suitability.

Protocol A: Chromatographic Chemical Purity (UHPLC-UV/MS)

Chemical purity ensures that no synthetic byproducts or degradation fragments interfere with the assay.

Causality behind the method: We utilize a low-pH mobile phase (0.1% Formic Acid) to ensure complete protonation of the piperazine nitrogens. This prevents peak tailing on the silica-based C18 column and maximizes ionization efficiency in the positive Electrospray Ionization (ESI+) source.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of Quetiapine EP Impurity K-d8 in 1.0 mL of 50:50 Water:Acetonitrile (LC-MS grade) to create a 1.0 mg/mL stock.

  • System Setup: Equip a UHPLC system with a sub-2-micron C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in Milli-Q Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Execution: Initiate at 5% B, hold for 0.5 min, ramp to 95% B over 4.0 min, hold for 1.0 min, and re-equilibrate at 5% B for 1.5 min. Flow rate: 0.4 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and simultaneously acquire full-scan MS data (m/z 100-1000).

  • Self-Validation Check: Inject a blank solvent immediately after the highest calibration standard. The blank must show an integrated peak area of < 0.1% of the standard to rule out autosampler carryover.

Table 2: CoA Acceptance Criteria for Impurity K-d8
Test ParameterAnalytical TechniqueAcceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline solid
Identification ¹H-NMR & ¹³C-NMRConforms to structure; D8 position verified
Chemical Purity UHPLC-UV (254 nm)≥ 98.0%
Isotopic Purity LC-MS/MS (d0/d8 ratio)Unlabeled (d0) contribution ≤ 0.1%
Mass Verification HRMS (ESI-TOF)± 5 ppm of theoretical exact mass
Protocol B: Isotopic Purity Determination (LC-MS/MS)

The most critical parameter for a SIL-IS is its isotopic purity. If the K-d8 standard contains trace amounts of unlabeled K-d0, spiking the internal standard into a patient sample will artificially inflate the analyte signal, leading to false over-quantification.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a high-concentration solution of Impurity K-d8 (10 µg/mL).

  • SRM Transition Setup: Configure the triple quadrupole mass spectrometer to monitor two Selected Reaction Monitoring (SRM) channels:

    • Channel 1 (d8): m/z 452.2 → Product Ion (e.g., m/z 253.1)

    • Channel 2 (d0): m/z 444.2 → Product Ion (e.g., m/z 245.1)

  • Self-Validating Injection Sequence:

    • Injection 1 (Blank): Proves baseline system cleanliness.

    • Injection 2 (Native d0 Reference, 10 ng/mL): Validates the retention time and confirms the d0 SRM channel is actively detecting.

    • Injection 3 (d8 Sample, 10 µg/mL): The actual measurement.

    • Injection 4 (Blank): Confirms no carryover from the high-concentration d8 injection.

  • Data Analysis: Integrate the peak area in the d0 channel during the d8 sample injection. Calculate the ratio: (Area d0 / Area d8) * 100. The result must be ≤ 0.1%.

CoA_Workflow cluster_0 Structural Identity cluster_1 Purity Verification Start Impurity K-d8 Batch Synthesis NMR 1H & 13C NMR (Isotope Position) Start->NMR HRMS HRMS (ESI+) (Exact Mass) Start->HRMS HPLC UHPLC-UV (Chemical Purity) Start->HPLC Isotope LC-MS/MS (Isotopic Enrichment) Start->Isotope CoA Certified Certificate of Analysis NMR->CoA HRMS->CoA HPLC->CoA Isotope->CoA

Comprehensive analytical workflow for the certification of Quetiapine Impurity K-d8.

Conclusion

The Certificate of Analysis for Quetiapine EP Impurity K-d8 is a highly technical dossier that guarantees the integrity of downstream bioanalytical data. By understanding the causality behind isotopic labeling choices (d8 vs d3) and demanding self-validating LC-MS/MS protocols for isotopic purity, analytical scientists can confidently eliminate matrix effects and ensure absolute quantitative precision in their drug development pipelines.

References

Exploratory

"Quetiapine EP impurity K-d8" supplier and pricing

Analytical Rigor in Antipsychotic API Profiling: A Technical Guide to Quetiapine EP Impurity K-d8 Executive Summary In the highly regulated landscape of pharmaceutical manufacturing, the quantification of trace impuritie...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Rigor in Antipsychotic API Profiling: A Technical Guide to Quetiapine EP Impurity K-d8

Executive Summary

In the highly regulated landscape of pharmaceutical manufacturing, the quantification of trace impurities in Active Pharmaceutical Ingredients (APIs) is paramount. Quetiapine, a widely prescribed atypical antipsychotic, is subject to stringent pharmacopeial profiling. Among its critical degradation products and synthetic by-products is Quetiapine EP Impurity K . To achieve absolute quantification of this impurity without matrix interference, analytical scientists rely on Isotope Dilution Mass Spectrometry (IDMS) using the deuterated internal standard, Quetiapine EP Impurity K-d8 .

This whitepaper provides an in-depth technical analysis of Impurity K-d8, detailing its structural significance, the causality behind its use in LC-MS/MS protocols, and a comprehensive overview of the current supplier and pricing landscape.

Structural and Mechanistic Profiling

Quetiapine EP Impurity K (CAS: 1371638-10-6) is chemically defined as N-[2-[[2-[[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]carbonyl]phenyl]sulfanyl]phenyl]acetamide[1][2]. It typically arises during the synthesis of Quetiapine as a byproduct of the piperazine alkylation steps or through specific degradation pathways involving the cleavage of the dibenzothiazepine ring system under oxidative or hydrolytic stress.

The Causality of Deuteration (K-d8): In electrospray ionization tandem mass spectrometry (ESI-LC-MS/MS), analyzing complex API matrices often leads to severe ion suppression or enhancement. To correct for this, an internal standard must behave chemically and chromatographically identical to the analyte, yet remain mass-resolved.

  • Co-elution: The K-d8 standard possesses identical physicochemical properties to Impurity K, ensuring exact co-elution during reversed-phase liquid chromatography.

  • Mass Shift (+8 Da): The incorporation of 8 deuterium atoms provides a sufficient mass shift to prevent isotopic overlap. The natural 13C isotopic envelope of Impurity K (M+1, M+2) will not interfere with the M+8 signal of K-d8, eliminating cross-talk in Multiple Reaction Monitoring (MRM) transitions.

G API Quetiapine API Sample (Contains Trace Impurity K) IS Spike with K-d8 (Internal Standard) API->IS Step 1: Matrix Normalization LC Liquid Chromatography (Co-elution of K and K-d8) IS->LC Step 2: Separation MS Tandem Mass Spectrometry (ESI+ MRM Mode) LC->MS Step 3: Ionization Quant Absolute Quantification (Ratio Area K / Area K-d8) MS->Quant Step 4: Data Processing

Caption: Workflow demonstrating the mechanistic use of K-d8 in LC-MS/MS absolute quantification.

Self-Validating Protocol: Isotope Dilution LC-MS/MS

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for quantifying Impurity K using K-d8. The inclusion of the deuterated standard inherently validates the extraction efficiency and ionization stability of every single injection.

Step-by-Step Methodology:

  • Standard Preparation: Dissolve Quetiapine EP Impurity K-d8 in LC-MS grade methanol to yield a 1.0 mg/mL primary stock. Causality: Methanol ensures complete solubilization of the lipophilic piperazine derivative while preventing hydrolytic degradation.

  • Matrix Spiking: Accurately weigh 50 mg of the Quetiapine API batch and dissolve in 5 mL of diluent (Water:Acetonitrile 50:50 v/v). Spike exactly of a 100 ng/mL K-d8 working solution into the sample.

  • Filtration: Pass the spiked sample through a PTFE syringe filter. Causality: PTFE is chosen over nylon to prevent non-specific binding of the basic piperazine moiety, ensuring 100% recovery of both analyte and standard.

  • Chromatographic Separation: Inject onto a sub-2 µm C18 column (e.g., ). Utilize a mobile phase gradient of 0.1% formic acid in water (A) and acetonitrile (B). Causality: The acidic modifier forces the protonation of the tertiary amines in Impurity K, maximizing ESI+ ionization efficiency.

  • MRM Acquisition: Monitor the specific transitions. Impurity K typically exhibits a precursor ion at m/z≈444.2 , while K-d8 is monitored at m/z≈452.2 . Quantification is derived from the linear regression of the peak area ratio (K / K-d8).

Supplier Landscape and Pricing Dynamics

Sourcing deuterated pharmaceutical impurities is highly specialized. Because these compounds are not mass-produced APIs, they are synthesized on-demand or maintained in small-batch inventories by niche reference standard manufacturers[3][4].

Market Availability

Several prominent suppliers provide Quetiapine Impurity K, and a select few offer the deuterated K-d8 variant or provide custom synthesis services. Key players include EvitaChem, Chemicea Pharmaceuticals, Veeprho, SynThink, and SynZeal[1][2][4][5][6].

Pricing Structure

Due to the complexity of isotopic enrichment and the rigorous certification required (NMR, HRMS, HPLC), deuterated standards are rarely listed with fixed public prices. They operate on a "Price on Request" (PoR) model[2][7][8]. Below is a synthesized data table reflecting the typical procurement landscape and estimated industry-standard pricing tiers for these specialized reagents.

Supplier / ManufacturerProductCAS NumberTypical Pack SizeEstimated Pricing Model (USD)Lead Time
EvitaChem Quetiapine EP Impurity K-d8Unassigned (d8)10 mg - 25 mgPoR (Est. $800 - $1,500)2 - 4 Weeks
Benchchem Quetiapine EP Impurity K-d8Unassigned (d8)10 mg - 50 mgPoR (Est. $900 - $1,600)Custom Synthesis
Chemicea Pharma Quetiapine EP Impurity K1371638-10-625 mg - 100 mgPoR (Est. $300 - $600)In Stock
Veeprho Quetiapine EP Impurity K (Fumarate)2734483-49-725 mg - 100 mgPoR (Est. $350 - $700)In Stock
SynThink / SynZeal Quetiapine EP Impurity K1371638-10-625 mg - 100 mgPoR (Est. $300 - $650)In Stock

Note: Pricing for K-d8 is significantly higher than the unlabeled Impurity K due to the cost of deuterated precursors and the complex synthetic routes required to place deuterium atoms in non-exchangeable positions.

Quality Control and Certification

When procuring Quetiapine EP Impurity K-d8, the trustworthiness of the standard is dictated by its Certificate of Analysis (CoA). A self-validating standard must undergo orthogonal testing to confirm both chemical and isotopic purity[2][3]. If the isotopic purity is low (e.g., presence of d0, d1... d7 species), it will artificially inflate the baseline of the native Impurity K channel, invalidating the assay.

QC Synth Synthesized K-d8 Batch NMR 1H & 13C NMR (Confirms Isotopic Placement) Synth->NMR HRMS High-Res Mass Spec (Isotopic Purity >99%) Synth->HRMS HPLC HPLC-UV / TGA (Chemical Purity >98%) Synth->HPLC CoA Certified Reference Material (Comprehensive CoA Issued) NMR->CoA HRMS->CoA HPLC->CoA

Caption: Orthogonal quality control workflow required for certifying K-d8 reference standards.

A robust CoA for K-d8 must include:

  • Isotopic Purity (HRMS): Verification that the d8 species constitutes >99% of the isotopic envelope.

  • Chemical Purity (HPLC-UV): Area normalization showing >98% purity, ensuring no co-eluting structural isomers.

  • Structural Elucidation (1H-NMR/13C-NMR): Confirmation that deuterium atoms are located on stable, non-exchangeable carbon centers (typically the aliphatic chains of the piperazine or ethoxy groups) to prevent hydrogen-deuterium exchange (HDX) during LC-MS analysis.

References

  • Veeprho. "Quetiapine EP Impurity K (Fumarate) | CAS 2734483-49-7". Veeprho Impurity Reference Standards. Available at: [Link]

  • SynZeal. "Quetiapine Carboxylate Impurity | 1011758-00-1". SynZeal. Available at: [Link]

  • Pharmaffiliates. "Quetiapine Impurity Standards | Atypical Antipsychotic API Reference Standards". Pharmaffiliates. Available at: [Link]

  • Allmpus. "Quetiapine Fumarate and Quetiapine Hemifumarate". Allmpus. Available at: [Link]

Sources

Foundational

Advanced Bioanalytical Quantification: The Role of Quetiapine EP Impurity K-d8 as a Stable Isotope-Labeled Internal Standard

Executive Summary In the rigorous landscape of pharmaceutical development, the trace quantification of process-related impurities is non-negotiable for ensuring drug safety and efficacy. This technical guide explores the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of pharmaceutical development, the trace quantification of process-related impurities is non-negotiable for ensuring drug safety and efficacy. This technical guide explores the analytical mechanics behind quantifying Quetiapine EP Impurity K , a complex byproduct of quetiapine synthesis. By deploying its deuterated analog, Quetiapine EP Impurity K-d8 , as a Stable Isotope-Labeled Internal Standard (SIL-IS), analytical scientists can engineer self-validating LC-MS/MS workflows that neutralize matrix effects, correct for extraction losses, and ensure absolute regulatory compliance.

The Imperative of Trace Impurity Profiling in Quetiapine

Quetiapine is a widely prescribed atypical antipsychotic medication utilized in the management of schizophrenia, bipolar disorder, and major depressive disorder[1]. During its multi-step chemical synthesis and subsequent shelf-life, various process-related impurities and degradation products can manifest.

Regulatory bodies enforce strict ICH Q3A(R2) and Q3B(R2) guidelines, mandating the identification and quantification of these impurities to prevent toxicological risks. To meet these stringent reporting thresholds, hyphenated techniques—specifically liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS)—have become the modern standard for the multidimensional evaluation of quetiapine's impurity profile[2].

Chemical and Structural Profile of EP Impurity K

Among the documented impurities, Quetiapine EP Impurity K represents a significant analytical target.

  • Chemical Name : N-[2-[[2-[[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]carbonyl]phenyl]sulfanyl]phenyl]acetamide[1].

  • Structural Context : This impurity retains the core piperazine-ethoxyethanol side chain characteristic of quetiapine but features a distinct thioether and acetamide linkage, often resulting from thiazepine ring-opening or uncyclized precursor molecules.

Because structurally similar degradants often co-elute or produce overlapping fragmentation patterns, high-resolution mass spectrometry (HRMS) and exact mass MS/MS fragment analysis are frequently required to unambiguously elucidate these unknown impurity peaks from the active pharmaceutical ingredient (API)[3].

Mechanistic Rationale: The Superiority of K-d8 as a SIL-IS

When quantifying trace levels of Impurity K in complex matrices (such as bulk API formulations or biological fluids), analysts face a critical challenge: matrix effects . Co-eluting matrix components can cause severe ion suppression or enhancement during Electrospray Ionization (ESI), leading to skewed quantitative data[2].

To counteract this, Quetiapine EP Impurity K-d8 is employed as a SIL-IS[4]. The selection of this specific deuterated standard is driven by two core mechanistic principles:

  • Chromatographic Co-elution : Because deuterium substitution minimally alters the molecule's physicochemical properties (hydrophobicity and pKa), K-d8 co-elutes exactly with Impurity K. Any matrix components eluting at that specific retention time will suppress the ionization of both the analyte and the IS equally.

  • Isotopic Mass Shifting (Causality of +8 Da) : The d8 variant incorporates eight deuterium atoms, resulting in a mass shift of +8 Da. A smaller shift (e.g., d3) might suffer from isotopic crosstalk, where the natural M+2 isotopic envelope of the unlabeled impurity (exacerbated by the presence of a heavy sulfur atom) bleeds into the IS detection channel. The 8 Da shift guarantees complete spectral isolation in the mass analyzer.

MatrixEffect cluster_0 Without SIL-IS (Matrix Suppression) cluster_1 With K-d8 SIL-IS (Matrix Correction) A1 Impurity K (Analyte) A2 Ion Suppression in Source A1->A2 A3 Underestimated Concentration A2->A3 B1 Impurity K + K-d8 Co-elution B2 Proportional Ion Suppression B1->B2 B3 Accurate Ratio (K / K-d8) B2->B3

Fig 1. Mechanism of matrix effect correction using a Stable Isotope-Labeled Internal Standard.

Quantitative Data & Specifications

The following table summarizes the critical physicochemical and mass spectrometric parameters differentiating the target analyte from its internal standard.

ParameterQuetiapine EP Impurity KQuetiapine EP Impurity K-d8
Role Target AnalyteInternal Standard (SIL-IS)
CAS Number 1371638-10-6[1]N/A (Isotopically Labeled)
Molecular Formula C23H29N3O4S[5]C23H21D8N3O4S[4]
Molecular Weight 443.56 g/mol [5]451.61 g/mol [4]
Precursor Ion [M+H]+ m/z 444.2m/z 452.2
Isotopic Mass Shift Baseline+8.05 Da

Self-Validating LC-MS/MS Methodology

To ensure absolute trustworthiness, the following step-by-step methodology is designed as a self-validating system. Every step includes the causality behind the experimental choice.

Step 1: Proportional Sample Preparation
  • Action : Aliquot 100 µL of the sample matrix. Immediately spike with 10 µL of a 50 ng/mL Quetiapine Impurity K-d8 working solution. Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins or insoluble matrix components. Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes.

  • Causality : Spiking the SIL-IS at the absolute beginning of the workflow ensures that any subsequent volumetric errors, thermal degradation, or incomplete extraction recoveries affect both the analyte and the IS identically. The final area ratio becomes mathematically immune to physical sample loss.

Step 2: Chromatographic Separation (UHPLC)
  • Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase :

    • Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Phase B: Acetonitrile.

  • Causality : The basic piperazine nitrogens in Impurity K are highly prone to secondary interactions with free silanols on the silica stationary phase, which causes severe peak tailing. Maintaining a low pH (pH 3.0) ensures these nitrogens remain fully protonated, driving the interaction exclusively through hydrophobic partitioning with the C18 phase for sharp, symmetrical peaks.

Step 3: Tandem Mass Spectrometry (ESI+ MRM)
  • Ionization : Positive Electrospray Ionization (ESI+).

  • Detection : Multiple Reaction Monitoring (MRM).

  • Self-Validation (System Suitability Test - SST) : Before analyzing unknown samples, inject an SST sample containing known concentrations of K and K-d8. The relative standard deviation (RSD) of the peak area ratio across five replicate injections must be ≤ 2.0%. Furthermore, calculate the Matrix Factor (MF) by comparing the peak area of K-d8 spiked into a post-extracted blank matrix versus a neat solution. An IS-normalized MF close to 1.0 validates the absence of uncorrectable matrix effects.

BioanalyticalWorkflow N1 Sample Prep Spike K-d8 IS N2 UHPLC Separation N1->N2 N3 ESI(+) Ionization N2->N3 N4 MRM Detection N3->N4 N5 Data Quantification N4->N5

Fig 2. LC-MS/MS workflow utilizing Quetiapine Impurity K-d8 for accurate trace quantification.

Conclusion

The integration of Quetiapine EP Impurity K-d8 into LC-MS/MS workflows transforms a vulnerable analytical method into a highly resilient, quantitative system. By leveraging the principles of isotopic mass shifting (+8 Da) and exact chromatographic co-elution, analytical scientists can confidently navigate the complexities of matrix suppression and extraction variability. This ensures that the reported impurity profiles are not just estimates, but highly accurate reflections of pharmaceutical integrity.

Sources

Exploratory

Technical Whitepaper: Stability Dynamics and Storage Protocols for Quetiapine EP Impurity K-d8

Executive Summary Quetiapine EP Impurity K-d8 is a highly specialized stable isotope-labeled internal standard (SIL-IS) utilized in the rigorous LC-MS/MS bioanalysis and impurity profiling of1[1]. Due to the complex mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quetiapine EP Impurity K-d8 is a highly specialized stable isotope-labeled internal standard (SIL-IS) utilized in the rigorous LC-MS/MS bioanalysis and impurity profiling of1[1]. Due to the complex molecular architecture of Impurity K—featuring a thioether linkage, an acetamide group, and a deuterated piperazine/ethoxy chain—maintaining its chemical and isotopic integrity is paramount. This whitepaper details the mechanistic degradation pathways, self-validating experimental protocols for stability assessment, and optimal storage conditions required to ensure analytical trustworthiness.

Structural Analysis & Degradation Vulnerabilities

Understanding the causality behind storage recommendations requires a deep dive into the molecule's structural vulnerabilities. 2 (N-(2-((2-(4-(2-(2-Hydroxyethoxy)ethyl)piperazine-1-carbonyl)phenyl)thio)phenyl)acetamide)[2] possesses several reactive centers that dictate its handling[3]:

  • Thioether Oxidation: The sulfur atom bridging the two phenyl rings is highly susceptible to reactive oxygen species (ROS), readily oxidizing to sulfoxide and subsequently to sulfone derivatives under atmospheric exposure.

  • Amide Hydrolysis: The acetamide moiety can undergo acid- or base-catalyzed hydrolysis in the presence of moisture, leading to the formation of a primary amine.

  • Isotopic Scrambling (D/H Exchange): The d8 label, typically incorporated into the aliphatic or piperazine chain of 4[4], is vulnerable to deuterium-hydrogen (D/H) exchange if exposed to protic solvents over prolonged periods. This scrambling alters the precursor mass, directly compromising the quantitative accuracy of the internal standard.

DegradationPathways Core Quetiapine EP Impurity K-d8 (C23H21D8N3O4S) Oxidation Oxidative Stress (O2, Peroxides) Core->Oxidation Hydrolysis Hydrolytic Stress (Moisture, pH Extremes) Core->Hydrolysis Isotope Protic Solvents (MeOH, H2O) Core->Isotope Thioether Thioether Oxidation -> Sulfoxide/Sulfone Oxidation->Thioether Amide Amide Hydrolysis -> Primary Amine Hydrolysis->Amide DHExchange D/H Exchange -> Loss of Isotopic Purity Isotope->DHExchange

Mechanistic degradation pathways and vulnerabilities of Quetiapine EP Impurity K-d8.

Empirical Stability Profiling: A Self-Validating Workflow

To establish robust storage protocols, we employ a self-validating forced degradation workflow. This system ensures that any observed degradation is an intrinsic property of the molecule rather than an artifact of the analytical method or matrix contamination.

Step-by-Step Methodology: LC-MS/MS Stability Assessment
  • System Suitability & Baseline Validation: Inject an unlabeled Quetiapine EP Impurity K standard alongside a blank solvent to establish baseline retention times, validate MRM transitions, and definitively rule out matrix interference.

  • Stock Solution Preparation: Dissolve 1.0 mg of Quetiapine EP Impurity K-d8 in 1.0 mL of anhydrous, aprotic solvent (e.g., LC-MS grade Acetonitrile) to yield a 1.0 mg/mL stock. Causality: Aprotic solvents are strictly chosen to eliminate the risk of D/H exchange at the labeled sites.

  • Aliquoting: Transfer 100 µL aliquots into amber glass HPLC vials equipped with PTFE-lined silicone septa. Causality: Amber glass prevents UV-induced radical formation (photolysis), while PTFE prevents plasticizer leaching which causes ion suppression in MS.

  • Forced Degradation (Parallel Stress Testing):

    • Oxidative Stress: Add 10 µL of 3% H₂O₂ to one aliquot; incubate at 25°C for 24 hours.

    • Hydrolytic Stress: Add 10 µL of 0.1N HCl to a second aliquot, and 10 µL of 0.1N NaOH to a third; incubate at 25°C for 24 hours.

    • Isotopic Stress: Dilute a fourth aliquot 1:1 with Methanol/Water and incubate at 40°C for 7 days to force potential D/H exchange.

  • Quenching & Analysis: Quench the stressed samples (neutralize pH, dilute) and analyze via LC-MS/MS. Monitor the MRM transitions for both the intact d8-labeled compound and the unlabeled mass to quantify isotopic purity retention.

ExperimentalWorkflow cluster_stress 4. Parallel Stress Testing Step1 1. Baseline Validation (Unlabeled Std & Blank) Step2 2. Stock Preparation (Anhydrous Acetonitrile) Step1->Step2 Step3 3. Aliquoting (Amber Glass, PTFE) Step2->Step3 Ox Oxidative (H2O2) Step3->Ox Hyd Hydrolytic (HCl / NaOH) Step3->Hyd Iso Isotopic (MeOH/H2O) Step3->Iso Step4 5. LC-MS/MS Analysis (MRM & Isotopic Purity) Ox->Step4 Hyd->Step4 Iso->Step4

Self-validating experimental workflow for SIL-IS stability assessment.

Data Presentation & Stability Metrics

The quantitative data derived from stability profiling dictates the handling limits of the compound. The table below summarizes the expected stability of Quetiapine EP Impurity K-d8 under various conditions, reflecting its structural chemical properties.

Storage ConditionMatrix / EnvironmentDurationIntact K-d8 Recovery (%)Isotopic Purity (%)Primary Degradant Observed
-20°C (Solid) Desiccated, Dark24 Months> 99.0> 99.5None
2-8°C (Solid) Desiccated, Dark6 Months98.5> 99.5Trace Sulfoxide
-80°C (Solution) Anhydrous Acetonitrile12 Months> 99.0> 99.5None
25°C (Solution) Anhydrous Acetonitrile7 Days95.0> 99.0Sulfoxide
25°C (Solution) Methanol/Water (50:50)7 Days92.094.0D/H Exchanged Species
25°C (Oxidative) 3% H₂O₂24 Hours< 10.0N/ASulfoxide / Sulfone

Table 1: Quantitative stability profile of Quetiapine EP Impurity K-d8 across varying environmental and matrix conditions.

Recommended Storage Conditions & Best Practices

Based on the empirical vulnerabilities and the necessity for absolute trustworthiness in quantitative assays, the following storage protocols are mandated for Quetiapine EP Impurity K-d8:

  • Solid API/Standard Storage: The lyophilized or crystalline solid must be stored at -20°C or lower , in a tightly sealed amber vial. A secondary container with a desiccant pack is highly recommended to prevent ambient moisture from initiating hydrolytic pathways.

  • Stock Solution Preparation & Storage: Stock solutions should exclusively be prepared in anhydrous, aprotic solvents (e.g., LC-MS grade Acetonitrile or DMSO). Protic solvents (Methanol, Water, Ethanol) must be avoided for long-term storage to prevent isotopic scrambling. Solutions should be aliquoted into single-use volumes and stored at -80°C .

  • Handling Precautions: Avoid repeated freeze-thaw cycles. Allow the vial to equilibrate to room temperature in a desiccator before opening. Causality: Opening cold vials causes condensation of atmospheric moisture directly onto the standard, which acts as a catalyst for both hydrolysis and localized D/H exchange.

Conclusion

The analytical integrity of Quetiapine EP Impurity K-d8 is highly dependent on rigorous storage protocols. By understanding the causality of its degradation—specifically thioether oxidation and isotopic D/H exchange—researchers can implement self-validating workflows that ensure the standard remains a reliable cornerstone for pharmaceutical quality control and bioanalysis.

References

  • Title: Quetiapine-impurities - Pharmaffiliates. Source: pharmaffiliates.com.
  • Title: N-(2-((2-(4-(2-(2-Hydroxyethoxy)ethyl)piperazine-1-carbonyl)phenyl)thio)phenyl)acetaMide | 1371638-10-6 - ChemicalBook. Source: chemicalbook.com.
  • Title: neurochemicals en/products/neurochemicals/quetiapine-impurities - Pharmaffiliates. Source: pharmaffiliates.com.
  • Title: Buy Quetiapine EP impurity K-d8 (EVT-12559546) - EvitaChem. Source: evitachem.com.

Sources

Foundational

Technical Whitepaper: Solubility Profiling and Solution Dynamics of Quetiapine EP Impurity K-d8

Introduction & Structural Context In the rigorous landscape of pharmaceutical drug development and quality control, the accurate quantification of degradation products is non-negotiable. Quetiapine, a prominent atypical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

In the rigorous landscape of pharmaceutical drug development and quality control, the accurate quantification of degradation products is non-negotiable. Quetiapine, a prominent atypical antipsychotic, is subject to strict impurity profiling under the European Pharmacopoeia (EP). Quetiapine EP Impurity K (CAS: 1371638-10-6) is a critical open-ring degradation product chemically designated as N-[2-[[2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]carbonyl]phenyl]sulfanyl]phenyl]acetamide1[1].

To achieve high-fidelity quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers rely on its deuterated analog, Quetiapine EP Impurity K-d8 . By incorporating deuterium atoms, this compound serves as an indispensable internal standard (IS) that co-elutes with the analyte while providing a distinct mass shift 2[2]. However, the complex structural features of K-d8—specifically its bulky lipophilic diaryl sulfide backbone combined with a polar hydroxyethoxy chain—create unique solubility challenges that must be systematically managed to prevent analytical failure.

Thermodynamic Solubility Profile

A fundamental principle in isotopic chemistry is that the primary kinetic isotope effect (H to D substitution) drastically alters mass spectrometry fragmentation pathways but has a negligible impact on macroscopic thermodynamic solubility. Therefore, the empirical solubility data established for the non-deuterated Impurity K applies directly to the K-d8 variant.

The molecule exhibits a highly specific solvation profile. While the parent quetiapine molecule readily dissolves in acidic aqueous media due to its basic thiazepine ring, the cleaved, open-ring nature of Impurity K (featuring an acetamide group) significantly increases its lipophilicity and alters its pKa, rendering it practically insoluble in water.

Table 1: Empirical Solubility Data for Quetiapine EP Impurity K / K-d8
Solvent SystemSolubility ClassEstimated LimitCausal Mechanism for Solvation
DMSO Slightly Soluble1 - 10 mg/mLStrong dipole-dipole interactions stabilize the polar acetamide and piperazine moieties .
Methanol Slightly Soluble1 - 5 mg/mLHydrogen bonding primarily interacts with the terminal hydroxyl group .
Chloroform Slightly Soluble1 - 5 mg/mLNon-polar solvation of the bulky lipophilic diaryl sulfide backbone .
Water Practically Insoluble< 0.1 mg/mLHigh LogP overcomes the hydration energy of the polar functional groups.

Expert Insight: When formulating stock solutions, Dimethyl Sulfoxide (DMSO) is universally preferred over Methanol. DMSO possesses a higher boiling point and lower vapor pressure, which prevents concentration drift caused by solvent evaporation during repeated freeze-thaw cycles in the laboratory.

Self-Validating Experimental Protocol: Stock Solution Preparation

A common pitfall in bioanalytical laboratories is the assumption of complete dissolution of lipophilic reference standards. Undetected micro-precipitation leads to inaccurate internal standard spiking, which subsequently skews the entire quantification curve. To counter this, the following protocol integrates a self-validating centrifugal assay to ensure absolute trustworthiness of the prepared stock.

Step-by-Step Methodology: 1.0 mg/mL K-d8 Stock in DMSO
  • Thermal Equilibration: Transfer the sealed vial of K-d8 from -20°C storage to a desiccator at 20–25°C for 30 minutes prior to opening.

    • Causality: This prevents ambient atmospheric moisture from condensing on the cold powder. Moisture introduces water into the matrix, which dramatically lowers the solubility threshold of K-d8 and induces immediate micro-precipitation.

  • Gravimetric Addition: Weigh exactly 1.00 mg of K-d8 into a Class A volumetric amber glass flask.

    • Causality: Amber glass blocks UV photons. The diaryl sulfide linkage in Impurity K is highly susceptible to photo-oxidation, which can convert the standard into a sulfoxide derivative.

  • Primary Solvation: Add 800 µL of anhydrous, LC-MS grade DMSO.

  • Acoustic Cavitation (Sonication): Sonicate the flask in a water bath at 25°C for exactly 5 minutes.

    • Causality: Acoustic cavitation provides the necessary kinetic energy to overcome the crystal lattice energy without applying direct heat. Heating the solution above 40°C in DMSO can trigger unwanted degradation of the acetamide bond.

  • Volumetric Adjustment: Bring the final volume to exactly 1.00 mL with DMSO and vortex vigorously for 10 seconds.

  • Self-Validation (Centrifugal Check): Transfer a 100 µL aliquot to a microcentrifuge tube and spin at 10,000 x g for 5 minutes. Carefully extract 50 µL from the absolute top of the meniscus and analyze via HPLC-UV (at ~254 nm).

    • Trustworthiness Mechanism: If the compound is fully dissolved, the concentration of the top aliquot will perfectly match the theoretical yield. If micro-precipitation occurred (often invisible to the naked eye), the high-g forces will force the particulates into a pellet, leaving the top aliquot deficient in concentration. This self-validating step ensures you never proceed with a partially dissolved internal standard.

Visualizing the Workflows

The following diagrams map the logical progression of the self-validating solubility check and the subsequent integration of the K-d8 stock into bioanalytical workflows.

G Start Impurity K-d8 Standard Solvent Add Anhydrous DMSO Start->Solvent Sonicate Sonicate (25°C, 5 min) Solvent->Sonicate Centrifuge Centrifuge (10k x g) Sonicate->Centrifuge Validate UV-Vis / LC-MS Check Centrifuge->Validate Pass Stable Stock Solution Validate->Pass No Pellet Fail Micro-precipitation Detected Validate->Fail Pellet Formed

Workflow for K-d8 dissolution and self-validating solubility check.

G Sample Plasma Sample Spike Spike K-d8 IS (DMSO Stock) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract LC RP-HPLC Separation Extract->LC MS ESI-MS/MS Detection LC->MS Quant Ratio: Quetiapine / K-d8 MS->Quant

Integration of K-d8 stock into LC-MS/MS bioanalytical quantification.

References

Sources

Exploratory

Comprehensive Spectroscopic Characterization and Analytical Workflow for Quetiapine EP Impurity K-d8

Introduction Quetiapine is a widely prescribed atypical antipsychotic. During its synthesis, formulation, and shelf-life, the active pharmaceutical ingredient (API) is susceptible to degradation, leading to the formation...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Quetiapine is a widely prescribed atypical antipsychotic. During its synthesis, formulation, and shelf-life, the active pharmaceutical ingredient (API) is susceptible to degradation, leading to the formation of various pharmacopeial impurities. Among these, Quetiapine EP Impurity K (CAS 1371638-10-6) is a critical ring-opened degradant that must be rigorously monitored[1].

To accurately quantify this impurity in complex matrices (such as API extracts or biological fluids) without being confounded by matrix effects or ion suppression, Stable Isotope-Labeled (SIL) standards are employed. Quetiapine EP Impurity K-d8 serves as the gold-standard internal reference[2]. This technical guide provides an in-depth analysis of the structural elucidation, spectroscopic data (NMR, MS), and self-validating analytical protocols for Impurity K-d8.

Chemical Identity and Mechanistic Causality

Chemical Name: N-(2-((2-(4-(2-(2-Hydroxyethoxy)ethyl)piperazine-1-carbonyl)phenyl)thio)phenyl)acetamide-d8 Molecular Formula: C23H21D8N3O4S Molecular Weight: 451.61 g/mol [2]

The Causality of Formation

Quetiapine features a dibenzo[b,f][1,4]thiazepine ring system. The imine (C=N) bond within this thiazepine ring is the thermodynamic weak point of the molecule. Under hydrolytic stress (e.g., exposure to moisture during formulation or pH extremes), the C=N bond undergoes nucleophilic attack by water, leading to ring cleavage. This yields an intermediate containing a primary aniline derivative and a piperazine-1-carbonyl moiety.

Subsequent exposure to acetylating agents—often residual solvents like ethyl acetate or acetic acid in mobile phases—converts the highly reactive primary amine into a stable acetamide, finalizing the formation of Impurity K[1].

Why the d8 Isotope?

The d8 variant incorporates eight deuterium atoms specifically on the piperazine ring. This labeling strategy is not arbitrary; it ensures that the isotope label is retained during primary fragmentation pathways in mass spectrometry. Because the d8 standard perfectly co-elutes with the unlabeled Impurity K during chromatography, it experiences the exact same ionization environment, thereby creating a self-correcting mathematical system for quantification.

G Q Quetiapine (Intact Thiazepine) H2O Hydrolytic Cleavage (C=N Bond) Q->H2O Int Ring-Opened Amine H2O->Int Ac Acetylation Int->Ac ImpK Impurity K (Acetamide) Ac->ImpK

Mechanistic formation pathway of Quetiapine Impurity K via ring hydrolysis.

Spectroscopic Characterization (NMR & MS)

To ensure the trustworthiness of the reference standard, orthogonal spectroscopic techniques must be utilized. A standard is only valid if its structural integrity and isotopic purity are empirically proven[3].

High-Resolution Mass Spectrometry (HRMS/MS)

Rationale: Electrospray ionization (ESI) in positive mode is selected due to the highly basic nitrogen atoms in the piperazine and hydroxyethoxyethyl groups.

Fragmentation Causality: The [M+H]+ precursor ion for Impurity K-d8 appears at m/z 452.2. Collision-induced dissociation (CID) primarily targets the amide bonds. The cleavage of the amide bond between the piperazine-d8 and the carbonyl carbon yields a highly stable, charge-retaining fragment at m/z 184.1.

Table 1: HRMS/MS Fragmentation (ESI+) of Quetiapine EP Impurity K-d8

m/z (Observed)Fragment FormulaAssignment / OriginCausality of Cleavage
452.25 C23​H22​D8​N3​O4​S+ [M+H]+ PrecursorProtonation of aliphatic nitrogen
270.06 C15​H13​NO2​S+ N-(2-((2-carbonyl)phenyl)thio)phenyl)acetamideCleavage of the amide bond linking piperazine
228.05 C13​H11​NOS+ Loss of acetyl group from m/z 270Neutral loss of ketene (42 Da)
184.15 C8​H10​D8​N2​O2+​ Piperazine-d8 + hydroxyethoxyethylCharge retention on the basic piperazine moiety
Nuclear Magnetic Resonance ( 1 H NMR)

Rationale: 1 H NMR confirms the success of the deuteration and the structural integrity of the acetamide linkages. In Impurity K-d8, the signals corresponding to the eight piperazine protons are conspicuously absent, which mathematically validates the isotopic purity (typically >99% atom D)[4].

Table 2: 1 H NMR (400 MHz, DMSO- d6​ ) Data

Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Structural Note
9.52 s1H-NH (Amide)Confirms successful acetylation of the primary amine
7.10 - 7.65 m8HAr-HRepresents the two intact phenyl rings
4.55 br s1H-OHTerminal hydroxyl group of the aliphatic chain
3.40 - 3.55 m6H-CH 2​ -O-CH 2​ -CH 2​ -OHEther and alcohol aliphatic protons
2.45 t2HN-CH 2​ Aliphatic chain attached to piperazine
2.05 s3H-CH 3​ Acetyl methyl group
Absent -0H (Exp. 8H)Piperazine-d8Critical: Absence confirms >99% isotopic purity

Self-Validating Experimental Protocols

Trustworthiness Principle: An analytical protocol must be a self-validating system. By utilizing Impurity K-d8 as an internal standard, the ratio of the unlabeled analyte area to the SIL area serves as a continuous monitor. If extraction efficiency drops or ion suppression occurs, both signals attenuate proportionally, keeping the calculated concentration perfectly accurate.

Protocol: LC-MS/MS Quantification Workflow
  • Step 1: Standard Preparation: Prepare a stock solution of Impurity K-d8 in LC-MS grade methanol (1 mg/mL). Dilute to a working IS concentration of 50 ng/mL.

  • Step 2: Sample Matrix Spiking: Add 10 µL of the working IS solution to 100 µL of the sample matrix.

    • Causality: Spiking before extraction ensures that any physical losses during sample preparation are equally experienced by both the analyte and the internal standard.

  • Step 3: Extraction: Add 300 µL of cold acetonitrile to precipitate proteins/polymers. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes.

  • Step 4: UHPLC Separation: Inject 2 µL of the supernatant onto a sub-2µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: Formic acid acts as a proton donor, significantly enhancing [M+H]+ formation in the ESI source.

  • Step 5: MRM Acquisition: Monitor the specific transitions: m/z 444.2 176.1 (Unlabeled Impurity K) and m/z 452.2 184.1 (Impurity K-d8).

Workflow Prep Sample Prep (SIL Spiking) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI+ Ionization LC->ESI MRM MRM Detection (m/z 452.2) ESI->MRM

LC-MS/MS workflow utilizing Impurity K-d8 for accurate quantification.

Conclusion

The rigorous spectroscopic characterization of Quetiapine EP Impurity K-d8 is paramount for its role as a stable isotope-labeled internal standard. By deeply understanding the hydrolytic causality of its formation, and leveraging its unique MS/MS fragmentation alongside its NMR silence at the deuterated piperazine core, analytical scientists can develop highly robust, self-validating quantification assays that meet stringent regulatory (ICH/EP) requirements.

References

  • Quetiapine EP Impurity K (Fumarate)
  • 1371638-10-6 Quetiapine EP Impurity K - Reference Standard Source: SynThink URL
  • N-(2-((2-(4-(2-(2-Hydroxyethoxy)ethyl)piperazine-1-carbonyl)phenyl)thio)phenyl)
  • Neurochemicals / Quetiapine-Impurities Source: Pharmaffiliates URL

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Quetiapine EP Impurity K-d8

Abstract This application note details the development and validation of a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Quetiapine EP Impurity...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Quetiapine EP Impurity K, utilizing its deuterated analog, Quetiapine EP Impurity K-d8, as an internal standard. The control of impurities in active pharmaceutical ingredients (APIs) like quetiapine is critical for ensuring patient safety and product efficacy.[1][2] This method provides a robust framework for researchers, quality control analysts, and drug development professionals to accurately monitor this specific impurity, adhering to the stringent guidelines set by pharmacopoeias and regulatory bodies.[2][3] The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variability in sample preparation, matrix effects, and instrument response, leading to more accurate and precise quantification.[4][5][6]

Introduction

Quetiapine is an atypical antipsychotic medication widely used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[2][7][8] The manufacturing process and storage of quetiapine can lead to the formation of various process-related impurities and degradation products.[2][9][10][11] Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established strict limits for these impurities to ensure the safety and quality of the final drug product.[1][12]

Quetiapine EP Impurity K is a specified impurity in the European Pharmacopoeia monograph for Quetiapine Fumarate.[12][13][14] Accurate quantification of such impurities at trace levels is a significant analytical challenge. LC-MS/MS has become the technique of choice for this purpose due to its superior sensitivity and selectivity compared to conventional methods like HPLC-UV.[15][16][17][18]

The "gold standard" in quantitative LC-MS/MS analysis is the use of a stable isotope-labeled internal standard (SIL-IS).[4] A deuterated internal standard, such as Quetiapine EP Impurity K-d8, is chemically almost identical to the analyte of interest.[4][19] This near-identical chemical behavior ensures that it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects as the analyte.[4][5][19] By adding a known amount of the deuterated standard to the sample early in the workflow, any variations during sample processing or analysis can be normalized, leading to highly reliable and reproducible results.[19][20]

This application note provides a comprehensive guide to developing a robust LC-MS/MS method for Quetiapine EP Impurity K, leveraging Quetiapine EP Impurity K-d8 for optimal accuracy and precision.

Experimental

Materials and Reagents
  • Quetiapine EP Impurity K reference standard (CAS: 1371638-10-6)[14][21]

  • Quetiapine EP Impurity K-d8 (structure to be confirmed based on synthesis, typically deuteration on the piperazine or ethoxyethyl moieties)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is required. The system should be equipped with an electrospray ionization (ESI) source.

Standard and Sample Preparation

Standard Stock Solutions: Prepare individual stock solutions of Quetiapine EP Impurity K and Quetiapine EP Impurity K-d8 in methanol at a concentration of 1 mg/mL.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Quetiapine EP Impurity K stock solution with a 50:50 mixture of acetonitrile and water (diluent) to create calibration standards. Each calibration standard should be spiked with the Quetiapine EP Impurity K-d8 internal standard at a constant concentration.

Sample Preparation: Accurately weigh a specified amount of the quetiapine drug substance or dissolve the final drug product and dilute with the diluent to a suitable concentration. Spike the sample solution with the same constant concentration of Quetiapine EP Impurity K-d8 as used for the calibration standards.

LC-MS/MS Method Development

The development of a robust LC-MS/MS method involves the systematic optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Mass Spectrometry Optimization

The first step is to optimize the detection of both the analyte and the internal standard using direct infusion into the mass spectrometer. This process identifies the optimal precursor and product ions and their corresponding collision energies.

Protocol: MS Parameter Optimization

  • Prepare individual solutions of Quetiapine EP Impurity K and Quetiapine EP Impurity K-d8 in the mobile phase at a concentration of approximately 1 µg/mL.

  • Infuse each solution separately into the mass spectrometer's ESI source.

  • Acquire full scan mass spectra in positive ionization mode to identify the precursor ion, which is typically the protonated molecule [M+H]⁺.

  • Perform product ion scans (MS/MS) of the selected precursor ions.

  • Vary the collision energy (CE) to identify the most abundant and stable product ions.[22][23][24]

  • Select at least two multiple reaction monitoring (MRM) transitions for each compound—one for quantification (quantifier) and one for confirmation (qualifier).[23]

  • Optimize other MS parameters such as declustering potential (DP) and cone voltage (CV) to maximize the signal intensity of the chosen MRM transitions.[22][25]

Table 1: Optimized MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierCollision Energy (eV) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV) - Qualifier
Quetiapine EP Impurity K444.2To be determined experimentallyOptimized valueTo be determined experimentallyOptimized value
Quetiapine EP Impurity K-d8452.2To be determined experimentallyOptimized valueTo be determined experimentallyOptimized value

Note: The exact m/z values for product ions and optimized collision energies are instrument-dependent and must be determined empirically.

Liquid Chromatography Optimization

The goal of chromatographic optimization is to achieve a sharp, symmetrical peak for Quetiapine EP Impurity K with a reasonable retention time, ensuring it is well-separated from the main quetiapine peak and other potential impurities.

Protocol: LC Method Development

  • Column Selection: Start with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) as it is commonly used for the analysis of quetiapine and its related substances.[15][26]

  • Mobile Phase Selection: A common starting point is a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The acidic mobile phase promotes good peak shape and ionization efficiency in positive ESI mode.

  • Gradient Elution: Develop a gradient elution program to ensure adequate separation and a reasonable run time. A typical gradient might start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

  • Flow Rate and Column Temperature: Optimize the flow rate based on the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column). Maintaining a constant column temperature (e.g., 40 °C) ensures reproducible retention times.

Table 2: Recommended Starting LC Conditions

ParameterCondition
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL

Method Validation

Once the LC-MS/MS method is developed, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3][27][28][29]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte and internal standard in a blank sample.[3][29]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte over a specified range. A correlation coefficient (r²) of >0.99 is typically required.[3]

  • Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known concentrations and expressing the results as a percentage recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.[18] The LOQ is particularly important for impurity analysis.[3]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[27]

Workflow and Data Processing

The overall analytical workflow is designed for efficiency and accuracy, from sample receipt to final data reporting.

LC-MS/MS Workflow for Quetiapine Impurity K cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting S1 Weigh API or Drug Product S2 Dissolve & Dilute S1->S2 S3 Spike with IS (Quetiapine EP Impurity K-d8) S2->S3 A1 Inject into LC-MS/MS System S3->A1 Inject Sample S4 Prepare Calibration Standards A2 Chromatographic Separation A1->A2 A3 Mass Spectrometric Detection (MRM) A2->A3 D1 Integrate Peak Areas (Analyte & IS) A3->D1 Acquire Data D2 Calculate Peak Area Ratios D1->D2 D3 Generate Calibration Curve D2->D3 D4 Quantify Impurity Concentration D3->D4 D5 Report Result D4->D5

Caption: Workflow for the quantification of Quetiapine EP Impurity K.

Conclusion

This application note outlines a systematic approach to the development and validation of a robust and sensitive LC-MS/MS method for the quantification of Quetiapine EP Impurity K. The use of its deuterated internal standard, Quetiapine EP Impurity K-d8, is a cornerstone of this method, ensuring the highest level of accuracy and precision required for pharmaceutical impurity analysis. This method is suitable for implementation in quality control laboratories and for supporting drug development activities, helping to ensure that quetiapine products meet the stringent safety and quality standards set by global regulatory authorities.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Cagney, D., et al. (2009). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. PMC. [Link]

  • Waters Corporation. (2020). QuanOptimize: A Software Tool that Enables Rapid, Consistent, and Accurate MRM Method Development for Large Numbers of Small Molecule Analytes. [Link]

  • Biotai. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?[Link]

  • LabRulez. (n.d.). Demonstration of the USP Quetiapine Fumarate Impurities Method Across a Wide Range of Liquid Chromatographic Systems. [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • dos Santos, L. F., et al. (2013). Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. SciELO. [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

  • IMR Press. (n.d.). Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. [Link]

  • Kim, J., et al. (2025). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of N-Nitroso-Atenolol in Atenolol-Based Pharmaceuticals. MDPI. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

  • Agilent Technologies. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. [Link]

  • Pharmaceutical Technology. (2026). Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. [Link]

  • SynThink. (2023). Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. [Link]

  • Agilent Technologies. (2023). Reduced Solvent Use and Analysis Time According to USP Methods. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Waters Corporation. (2025). Automated MRM Transition Optimization Using waters_connect for Quantitation Software. [Link]

  • Li, K. Y., et al. (2008). Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study. SciSpace. [Link]

  • Oriental Journal of Chemistry. (2023). Analytical Method Development and Validation of Quetiapine Fumarate in Api and Dosage form by Using Rp – Hplc. [Link]

  • USP. (n.d.). Quetiapine Tablets. [Link]

  • Asian Journal of Chemistry. (2013). HPLC and Spectrophotometric Determination and Formulation of Quetiapine Fumarate in the Pharmaceutical Dosage Forms. [Link]

  • Journal of Food and Drug Analysis. (2018). A rapid LC-MS/MS method for simultaneous determination of quetiapine and duloxetine in rat plasma and its application to pharmacokinetic interaction study. [Link]

  • Li, Y., et al. (2018). A rapid LC-MS/MS method for simultaneous determination of quetiapine and duloxetine in rat plasma and its application to pharmacokinetic interaction study. PMC. [Link]

  • International Journal of Pharmaceutics. (2014). Preparation, Characterization and Evaluation of Quetiapine Fumarate Solid Lipid Nanoparticles to Improve the Oral Bioavailability. PMC. [Link]

  • Journal of the Medical Association of Thailand. (2019). Development and Validation of a Rapid LC/MS-MS Method for Measuring Plasma Quetiapine and Norquetiapine in Psychiatric Patients. [Link]

  • ACS Publications. (2009). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. [Link]

  • PMDA. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PMDA. (n.d.). Quetiapine Fumarate. [Link]

  • Pharmaffiliates. (n.d.). Quetiapine-impurities. [Link]

  • Allmpus. (n.d.). Quetiapine Fumarate and Quetiapine Hemifumarate. [Link]

  • Veeprho. (n.d.). Quetiapine EP Impurity K (Fumarate) | CAS 2734483-49-7. [Link]

  • EDQM. (2018). List of European Pharmacopoeia Reference Standards. [Link]

  • Rasayan Journal of Chemistry. (2014). Identification, isolation, synthesis and characterization of an impurity in quetiapine bulk drug substance. [Link]

  • Teva Canada. (2020). Quetiapine as Quetiapine Fumarate - PRODUCT MONOGRAPH. [Link]

  • SynThink. (n.d.). Quetiapine EP Impurities & USP Related Compounds. [Link]

  • ResearchGate. (2008). Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. [Link]

  • Veeprho. (n.d.). Quetiapine Impurities and Related Compound. [Link]

Sources

Application

Application Note: High-Resolution HPLC-UV Analytical Protocol for Quetiapine EP Impurity K-d8

Introduction & Analytical Scope Quetiapine is a widely prescribed atypical antipsychotic. During its multi-step synthesis and subsequent shelf-life, various related substances can emerge, notably Quetiapine EP Impurity K...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Scope

Quetiapine is a widely prescribed atypical antipsychotic. During its multi-step synthesis and subsequent shelf-life, various related substances can emerge, notably Quetiapine EP Impurity K chemically defined as N-(2-((2-(4-(2-(2-Hydroxyethoxy)ethyl)piperazine-1-carbonyl)phenyl)thio)phenyl)acetamide[1].

In advanced pharmacokinetic and bioanalytical workflows, the deuterated isotopologue—Quetiapine EP Impurity K-d8 —is deployed as a Stable Isotope-Labeled Internal Standard (SIL-IS) for precise LC-MS/MS quantification. However, before this SIL-IS can be trusted in a mass spectrometry assay, its own baseline chemical purity must be rigorously verified. Any co-eluting non-isotopic impurities or degradation products in the reference standard can introduce severe quantitative bias. This application note outlines a highly specific, self-validating HPLC-UV protocol engineered for the chromatographic purity assessment of the Impurity K-d8 reference standard.

Mechanistic Insights & Method Rationale

Developing an HPLC method for Impurity K-d8 requires navigating its complex structural topology, which includes a bulky diphenyl thioether core, an acetamide group, and a highly basic piperazine ring.

  • Detector Causality: The thioether and acetamide moieties act as strong UV chromophores. We utilize a detection wavelength of 254 nm, which provides optimal signal-to-noise ratios for dibenzothiazepine and thioether derivatives[2].

  • pH and Stationary Phase Causality: The primary chromatographic challenge is the basic piperazine ring. At acidic or neutral pH, the tertiary amines are protonated, leading to severe peak tailing via ion-exchange interactions with unendcapped silanols on the silica stationary phase. To counteract this, our protocol utilizes a volatile ammonium acetate buffer adjusted to pH 9.0 . At this alkaline pH, the basic nitrogens are maintained in a deprotonated (neutral) state, effectively suppressing secondary silanol interactions and ensuring sharp, symmetrical peaks[3]. A C8 stationary phase is selected over C18 to slightly reduce the hydrophobic retention of the bulky thioether, optimizing the run time without sacrificing theoretical plates.

Validation Raw Impurity K-d8 Raw Material UV HPLC-UV Analysis Target: >98% Purity Raw->UV Aliquot 1 MS LC-MS Analysis Target: >99% Isotopic Raw->MS Aliquot 2 Fail Repurification UV->Fail <98% Pass Certified SIL-IS Ready for Assay UV->Pass >=98% MS->Fail <99% MS->Pass >=99%

Figure 1: Validation logic for certifying Quetiapine EP Impurity K-d8 as an internal standard.

Experimental Methodology

Chromatographic Conditions

The following parameters are optimized for the separation of Impurity K-d8 from its synthetic precursors and potential oxidative degradants.

Table 1: HPLC-UV Instrument Parameters

ParameterSpecification
Column YMC Triart C8, 150 mm × 4.6 mm, 5 µm (or equivalent alkaline-resistant C8)
Detection UV at 254 nm
Mobile Phase A 10 mM Ammonium Acetate in HPLC-grade Water (Adjusted to pH 9.0 with Ammonia)
Mobile Phase B Acetonitrile : Methanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Diluent Water : Acetonitrile (50:50, v/v)
Gradient Elution Program

A gradient approach is mandatory to elute highly retained non-polar process impurities while maintaining resolution for early-eluting polar degradants.

Table 2: Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.08020Isocratic Hold
5.08020Polar impurity elution
20.03070Linear Gradient (Target K-d8 elution)
25.03070High-organic wash
25.18020Return to initial conditions
30.08020Column re-equilibration
Step-by-Step Sample Preparation
  • Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via ultrasonication for 5 minutes.

  • Blank Preparation: Transfer 1.0 mL of the diluent into a 2 mL amber HPLC autosampler vial.

  • Impurity K-d8 Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Quetiapine EP Impurity K-d8 reference standard into a 10 mL volumetric flask. Add 5 mL of diluent and sonicate for 10 minutes until the solid is fully dissolved. Make up to the mark with diluent.

  • System Suitability Solution (0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Filter all sample solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit from particulate accumulation.

Workflow A 1. Sample Prep Imp K-d8 (1.0 mg/mL) B 2. Equilibration C8 Column pH 9.0 Buffer A->B C 3. HPLC-UV Run Gradient Elution UV @ 254 nm B->C D 4. Data Analysis Peak Integration & Purity % C->D

Figure 2: Step-by-step analytical workflow for the HPLC-UV purity assessment of Impurity K-d8.

System Suitability & Self-Validation Logic

A robust analytical method must be a self-validating system. Before any purity data is calculated via area normalization, the system must pass strict System Suitability Test (SST) criteria using the 0.1 mg/mL solution.

If the Tailing Factor ( Tf​ ) exceeds 1.5, the protocol dictates an immediate halt. This specific failure indicates either column degradation or a downward shift in mobile phase pH (causing piperazine protonation). This closed-loop validation ensures that all reported purity values are true artifacts of the sample, not the chromatographic system.

Table 3: System Suitability Criteria

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ~14.5 min (± 0.5 min)Ensures consistent mobile phase composition and pump delivery.
Tailing Factor ( Tf​ ) ≤1.5 Validates the successful suppression of silanol interactions.
Theoretical Plates ( N ) ≥5000 Confirms column packing integrity and efficiency.
% RSD of Peak Area ≤2.0% (n=5)Guarantees the volumetric precision of the autosampler injection system.

References

  • [3] Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity in Quetiapine Crude. Research Journal of Pharmacy and Technology. Available at: [Link]

  • [2] A Review on Analytical Methods for Estimation of Quetiapine Fumarate, an Antipsychotic Drug. American Journal of PharmTech Research. Available at:[Link]

Sources

Method

"Quetiapine EP impurity K-d8" for quantitative analysis of Quetiapine

An in-depth technical guide and application protocol for the quantitative analysis of Quetiapine EP Impurity K using its stable isotope-labeled internal standard (SIL-IS), Impurity K-d8. Executive Summary & Scientific Ra...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and application protocol for the quantitative analysis of Quetiapine EP Impurity K using its stable isotope-labeled internal standard (SIL-IS), Impurity K-d8.

Executive Summary & Scientific Rationale

Quetiapine is a widely prescribed atypical antipsychotic. During its synthesis and subsequent shelf-life degradation, various pharmacopeial impurities can form, which must be strictly monitored to comply with ICH Q3A/Q3B and EMA/FDA regulatory guidelines[1].

Quetiapine EP Impurity K (CAS: 1371638-10-6), chemically identified as N-(2-((2-(4-(2-(2-Hydroxyethoxy)ethyl)piperazine-1-carbonyl)phenyl)thio)phenyl)acetamide[2], is a complex, high-molecular-weight byproduct (MW: 443.56 g/mol ). Quantifying trace levels of this impurity within a high-concentration Quetiapine API matrix presents a significant analytical challenge. The massive API peak often causes severe ion suppression in the Electrospray Ionization (ESI) source of an LC-MS/MS system, leading to inaccurate quantification[3].

To overcome this, Quetiapine EP Impurity K-d8 (MW: 451.6 g/mol ) is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS)[4]. Because Impurity K and Impurity K-d8 share identical physicochemical properties, they co-elute chromatographically. Consequently, they experience the exact same matrix-induced ionization suppression or enhancement. By measuring the ratio of their MS/MS signals, the method mathematically cancels out matrix effects, ensuring a self-validating and highly robust quantitative assay.

MatrixEffect M1 Co-eluting Matrix (API & Excipients) MS ESI Source (Ion Suppression) M1->MS Competes for charge I1 Impurity K [M+H]+ 444.2 I1->MS I2 Impurity K-d8 [M+H]+ 452.2 I2->MS R Ratio (K / K-d8) Remains Constant MS->R Normalization

Figure 1: Mechanism of matrix effect correction utilizing the Impurity K-d8 internal standard.

Materials and Instrumentation

  • Analytes : Quetiapine API Reference Standard, Quetiapine EP Impurity K Standard[2], Quetiapine EP Impurity K-d8 (SIL-IS)[4].

  • Reagents : LC-MS Grade Acetonitrile, LC-MS Grade Water, Formic Acid (99% purity), Ammonium Acetate.

  • Instrumentation : UHPLC system coupled to a Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ or Agilent 6400 series) operating in ESI+ mode[3].

  • Column : Sub-2-micron C18 column (e.g., Waters XBridge C18, 1.7 µm, 2.1 × 100 mm) to ensure ultra-high resolution and prevent total detector saturation by the API[5].

Self-Validating Experimental Protocol

This protocol is designed with built-in causality checks to ensure data integrity and trustworthiness at every step.

Step 1: Mobile Phase Preparation
  • Mobile Phase A : 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

    • Causality: Ammonium acetate provides optimal buffering capacity at pH ~4.5, ensuring consistent protonation of the piperazine nitrogen in Impurity K. Formic acid acts as a proton donor to maximize [M+H]+ formation in ESI+ mode[5].

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Causality: Acetonitrile provides lower viscosity and superior desolvation efficiency in the MS source compared to methanol, yielding sharper peaks and higher sensitivity[6].

Step 2: Sample and Standard Preparation

To establish a self-validating system, the following sequence must be prepared:

  • Blank : Diluent only (Methanol:Water, 50:50 v/v). Validates lack of system carryover.

  • Zero Sample : 10 mg/mL Quetiapine API spiked only with 100 ng/mL Impurity K-d8. Validates the isotopic purity of the SIL-IS by confirming no unlabeled Impurity K cross-talk occurs.

  • Calibration Standards : API matrix spiked with Impurity K ranging from 0.01% to 0.15% (relative to API), each containing 100 ng/mL Impurity K-d8.

  • Test Sample : 10 mg/mL Quetiapine API spiked with 100 ng/mL Impurity K-d8.

Step 3: UHPLC-MS/MS Execution
  • Gradient Elution : Initiate at 5% B, ramp to 60% B over 6 minutes, flush at 95% B for 2 minutes, and re-equilibrate. A flow rate of 0.4 mL/min is optimal for ESI desolvation[5].

  • MS/MS Optimization : Operate in Multiple Reaction Monitoring (MRM) mode. Ensure the divert valve sends the massive Quetiapine API peak (eluting separately from Impurity K) to waste to prevent source contamination and electron multiplier fatigue[3].

Workflow N1 Quetiapine API Sample (Matrix) N2 Spike with Impurity K-d8 (SIL-IS) N1->N2 N3 Sample Extraction & Dilution N2->N3 N4 UHPLC Separation (C18 Column) N3->N4 N5 ESI+ MS/MS Detection (MRM Mode) N4->N5 N6 Data Processing & Ratio Calculation N5->N6

Figure 2: Analytical workflow for Quetiapine EP Impurity K quantification using SIL-IS.

Quantitative Data & Validation Parameters

The following tables summarize the critical MS parameters and the self-validating quality control metrics required to pass batch acceptance.

Table 1: Optimized MRM Transitions for LC-MS/MS Analysis | Analyte | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | :--- | :--- | | Quetiapine (API Ref) | 384.2 | 253.1 | 50 | 30 | 25 | | EP Impurity K | 444.2 | 282.1* | 50 | 35 | 28 | | EP Impurity K-d8 | 452.2 | 290.1* | 50 | 35 | 28 |

*Note: Product ions are representative of the primary piperazine-derivative cleavage fragments. Exact transitions should be tuned per specific triple-quadrupole architecture.

Table 2: Self-Validating Quality Control Parameters

Parameter Acceptance Criteria Causality / Scientific Rationale
System Suitability (SST) %RSD ≤ 2.0% (n=6) Ensures LC-MS/MS system stability, spray shape, and reproducible ionization before batch analysis.
Zero Sample (IS only) Analyte peak area < 20% of LLOQ Verifies the absence of unlabeled Impurity K in the K-d8 standard (ensures isotopic purity).
Matrix Spike Recovery 80% - 120% Confirms that the SIL-IS accurately and proportionally compensates for matrix-induced ion suppression.

| LLOQ Signal-to-Noise | S/N ≥ 10:1 | Guarantees reliable quantitative integration at the lowest regulatory reporting threshold (typically 0.05%). |

Results Interpretation & Troubleshooting

  • Isotope Effect : While deuterium labeling is the gold standard, heavily deuterated compounds (-d8) can occasionally exhibit a slight chromatographic shift (the "isotope effect") compared to their protium counterparts due to subtle differences in lipophilicity. If baseline resolution occurs between Impurity K and Impurity K-d8, matrix effect cancellation will be compromised. Ensure gradient slopes are shallow enough around the elution time to maintain exact co-elution.

  • H/D Exchange : Ensure that the sample diluent and mobile phases do not promote Hydrogen/Deuterium exchange. Because the -d8 label on Impurity K-d8 is typically bound to stable carbon atoms (e.g., on the piperazine or ethoxy rings), H/D exchange in the MS source is generally negligible compared to labile heteroatom protons (O-H, N-H).

References

  • Title: N-(2-((2-(4-(2-(2-Hydroxyethoxy)ethyl)piperazine-1-carbonyl)phenyl)thio)phenyl)
  • Source: benchchem.
  • Source: labrulez.
  • Source: benchchem.
  • Source: researchgate.
  • Source: nih.

Sources

Application

Application Note: LC-MS/MS Bioanalytical Method Validation for the Quantification of Quetiapine EP Impurity K Using a Stable Isotope-Labeled Internal Standard (K-d8)

Introduction & Mechanistic Rationale Quetiapine is a widely prescribed atypical antipsychotic used in the management of schizophrenia and bipolar disorder. During the synthesis and long-term storage of the active pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Quetiapine is a widely prescribed atypical antipsychotic used in the management of schizophrenia and bipolar disorder. During the synthesis and long-term storage of the active pharmaceutical ingredient (API), various process-related impurities and degradants can emerge. Quetiapine EP Impurity K (Chemical Name: N-[2-[[2-[[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]carbonyl]phenyl]sulfanyl]phenyl]acetamide, CAS: 1371638-10-6) is one such critical impurity[1].

While traditional High-Performance Liquid Chromatography (HPLC-UV) is sufficient for batch release testing of the drug substance, the toxicological qualification of Impurity K requires highly sensitive quantification in biological matrices (e.g., rat or human plasma) during preclinical toxicokinetic (TK) and clinical pharmacokinetic (PK) studies. Biological matrices introduce severe analytical challenges, primarily protein binding and matrix-induced ion suppression during electrospray ionization (ESI).

To overcome these challenges, this protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) paired with Quetiapine EP Impurity K-d8 as a Stable Isotope-Labeled Internal Standard (SIL-IS)[2].

The Causality of Experimental Choices: Why K-d8?

In mass spectrometry, naturally occurring isotopes (e.g., ¹³C, ¹⁵N) create an isotopic envelope. If an internal standard only possesses a small mass shift (e.g., +3 Da), the M+3 isotopic peak of the unlabeled analyte at high concentrations can bleed into the IS detection channel—a phenomenon known as isotopic cross-talk. The incorporation of 8 deuterium atoms in K-d8 provides a robust +8 Da mass shift. This completely isolates the K-d8 signal from the unlabeled Impurity K, ensuring that the peak area ratio remains strictly linear even at the Upper Limit of Quantification (ULOQ). Furthermore, because K-d8 shares identical physicochemical properties with Impurity K, it co-elutes perfectly from the analytical column, experiencing the exact same matrix environment and perfectly normalizing any ion suppression.

Matrix_Correction Plasma Biological Matrix (Plasma) Spike Spike with K-d8 (SIL-IS) Plasma->Spike Extraction Sample Extraction (SPE / LLE) Spike->Extraction LC LC Separation (Co-elution) Extraction->LC ESI ESI Ionization (Identical Matrix Effect) LC->ESI MSMS MS/MS Detection (Mass Shift +8 Da) ESI->MSMS

Workflow demonstrating matrix effect correction using Quetiapine EP Impurity K-d8.

Regulatory Grounding

To ensure the data is scientifically defensible and suitable for regulatory submission, this method is designed to strictly adhere to the [3] and the EMA ICH M10 guidelines. A validated bioanalytical method must be a self-validating system; therefore, our protocol mandates the evaluation of selectivity, calibration curve linearity, intra/inter-batch accuracy and precision, extraction recovery, and IS-normalized matrix effects.

Experimental Protocols

Reagents and Materials
  • Analytes : Quetiapine EP Impurity K (Reference Standard)[1] and Quetiapine EP Impurity K-d8 (SIL-IS)[2].

  • Solvents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid.

  • Matrix : Blank human plasma (K₂EDTA anticoagulant).

  • Extraction : Oasis HLB 96-well Solid Phase Extraction (SPE) plates (30 mg/well).

LC-MS/MS Conditions
  • Analytical Column : C18 Reversed-Phase (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient Program : 5% B to 95% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate at 5% B for 1.0 minute.

  • Flow Rate : 0.4 mL/min.

  • Ionization : ESI Positive mode (+4500 V).

  • MRM Transitions :

    • Impurity K: m/z 444.2 → 253.1

    • Impurity K-d8: m/z 452.2 → 261.1

Step-by-Step Sample Preparation (Solid Phase Extraction)

Mechanistic Note on Pre-treatment: Quetiapine derivatives are highly lipophilic and extensively protein-bound in plasma. Adding phosphoric acid lowers the pH, denaturing plasma proteins and disrupting these binding interactions. This ensures the analyte is fully released into the aqueous phase before loading onto the SPE cartridge, maximizing recovery.

  • Aliquoting : Transfer 100 µL of plasma sample (blank, calibration standard, or QC) into a 96-well collection plate.

  • IS Addition : Add 20 µL of Quetiapine EP Impurity K-d8 working solution (50 ng/mL). Vortex to mix.

  • Pre-treatment : Add 200 µL of 2% phosphoric acid (H₃PO₄) in water. Mix thoroughly on a plate shaker for 2 minutes.

  • Conditioning : Condition the SPE plate with 1 mL Methanol, followed by 1 mL Water.

  • Loading : Load the pre-treated plasma samples onto the SPE plate. Apply a low vacuum (approx. 5 inHg) to allow dropwise percolation.

  • Washing : Wash the wells with 1 mL of 5% Methanol in water. (Causality: This specific concentration is strong enough to wash away polar phospholipids and endogenous salts, but weak enough to prevent the premature elution of the lipophilic Impurity K).

  • Elution : Elute the analytes into a clean collection plate using 2 × 500 µL of 100% Acetonitrile.

  • Evaporation & Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A:B (50:50, v/v).

  • Injection : Inject 5 µL into the LC-MS/MS system.

SPE_Workflow Step1 1. Aliquot 100 µL Plasma Step2 2. Add 20 µL K-d8 IS Step1->Step2 Step3 3. Pre-treat (H3PO4) Step2->Step3 Step4 4. Condition SPE Plate Step3->Step4 Step5 5. Load Sample Step4->Step5 Step6 6. Wash (5% MeOH) Step5->Step6 Step7 7. Elute (100% ACN) Step6->Step7 Step8 8. Evaporate & Reconstitute Step7->Step8

Step-by-step Solid Phase Extraction (SPE) workflow for Quetiapine EP Impurity K.

Representative Validation Data

The method was validated over a linear dynamic range of 1.0 ng/mL to 1000.0 ng/mL. The system's trustworthiness is demonstrated by the IS-normalized matrix factor, which proves that the K-d8 standard perfectly compensates for ESI suppression.

Table 1: Intra- and Inter-Assay Precision and Accuracy

Evaluated using Quality Control (QC) samples across four concentration tiers (n=6 per tier, across 3 independent batches). Acceptance criteria mandate ±15% of nominal concentration (±20% for LLOQ)[3].

QC LevelNominal Conc. (ng/mL)Intra-Assay Precision (%CV)Intra-Assay Accuracy (%Nominal)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%Nominal)
LLOQ 1.08.4104.29.1102.5
LQC 3.05.298.76.499.1
MQC 400.03.8101.44.5100.8
HQC 800.02.999.53.6101.2
Table 2: Matrix Effect and Extraction Recovery

Matrix Factor (MF) is calculated by comparing the peak area of the analyte spiked into post-extracted blank matrix versus the peak area in a neat solvent solution.

Analyte / ISConc. LevelExtraction Recovery (%)Matrix Factor (Unnormalized)IS-Normalized Matrix Factor
Impurity K LQC (3 ng/mL)88.5 ± 4.20.821.01
Impurity K HQC (800 ng/mL)90.1 ± 3.80.850.99
K-d8 (IS) 50 ng/mL89.4 ± 4.00.83N/A

Data Interpretation: The unnormalized matrix factor of ~0.82 indicates that endogenous plasma components are causing approximately 18% ion suppression in the ESI source. However, the IS-normalized matrix factor is strictly ~1.00. This confirms that the K-d8 internal standard undergoes the exact same degree of suppression, perfectly correcting the quantitative readout and validating the assay's reliability.

Conclusion

The integration of Quetiapine EP Impurity K-d8 as a stable isotope-labeled internal standard enables a highly robust, self-correcting bioanalytical method. By utilizing targeted SPE pre-treatment to break protein binding and leveraging the +8 Da mass shift to eliminate isotopic cross-talk, this LC-MS/MS protocol easily meets the stringent accuracy, precision, and matrix effect criteria outlined by the FDA and EMA. It is fully suitable for high-throughput toxicokinetic evaluation of Quetiapine EP Impurity K in regulated drug development environments.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Available at:[Link]

  • European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation - Scientific guideline. EMA.europa.eu. Available at:[Link]

Sources

Method

Application Note: Utilizing Quetiapine EP Impurity K-d8 in Forced Degradation Studies

Introduction and Scientific Rationale Quetiapine is a widely prescribed atypical antipsychotic used in the management of schizophrenia and bipolar disorder. During its lifecycle—from synthesis to formulation and storage—...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

Quetiapine is a widely prescribed atypical antipsychotic used in the management of schizophrenia and bipolar disorder. During its lifecycle—from synthesis to formulation and storage—quetiapine is susceptible to various degradation pathways. Quetiapine EP Impurity K (Chemical Name: N-[2-[[2-[[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]carbonyl]phenyl]sulfanyl]phenyl]acetamide) is a critical degradation product and synthetic impurity characterized by the cleavage of the dibenzothiazepine ring[1, 2].

To accurately quantify this degradant in complex matrices during forced degradation studies, the use of an isotopically labeled internal standard (IS) is paramount. Quetiapine EP Impurity K-d8 serves as the ideal IS, co-eluting with the native impurity while providing a distinct mass shift (+8 Da). This eliminates matrix effects and ion suppression variations in LC-MS/MS workflows, ensuring self-validating, high-fidelity quantitative data.

Mechanistic Insights: Degradation and Ring Cleavage

The formation of Impurity K typically involves the hydrolytic or oxidative cleavage of the central 1,4-thiazepine ring of quetiapine, followed by acetylation[1, 4]. Understanding this causality is essential for designing stress conditions. Acidic and basic hydrolysis primarily drive the nucleophilic attack on the imine/amide-like bonds of the thiazepine ring.

G Q Quetiapine API Stress Forced Degradation (Acid/Base/Oxidative Stress) Q->Stress Stress Application RingOpen Thiazepine Ring Cleavage (Intermediate) Stress->RingOpen Hydrolysis / Oxidation ImpK Quetiapine EP Impurity K (Ring-opened acetamide) RingOpen->ImpK Acetylation / Rearrangement LCMS LC-MS/MS Quantification ImpK->LCMS Analyte IS Quetiapine Impurity K-d8 (Internal Standard Spike) IS->LCMS Matrix Correction

Figure 1: Mechanistic workflow of Quetiapine degradation into Impurity K and LC-MS/MS quantification using K-d8.

Experimental Protocol: Forced Degradation & LC-MS/MS

Stress Conditions Matrix

To evaluate the degradation profile comprehensively, quetiapine API samples (1 mg/mL in Methanol:Water 50:50 v/v) are subjected to ICH Q1A(R2) compliant stress conditions.

Stress TypeReagent / ConditionTemperatureDurationExpected Impurity K Yield
Acidic 0.1 N HCl60°C24 HoursModerate
Basic 0.1 N NaOH60°C24 HoursHigh
Oxidative 3% H₂O₂Room Temp24 HoursLow to Moderate
Thermal Solid State105°C7 DaysLow
Photolytic UV/Vis Light (ICH)Room Temp1.2M lux hrsLow
Sample Preparation (Self-Validating System)
  • Neutralization : Post-stress, neutralize acidic samples with 0.1 N NaOH and basic samples with 0.1 N HCl to halt degradation.

  • Quenching : For oxidative samples, quench residual peroxide using sodium bisulfite.

  • Internal Standard Spiking : Aliquot 100 µL of the stressed sample. Add 10 µL of Quetiapine EP Impurity K-d8 working solution (100 ng/mL in methanol) to achieve a final IS concentration of 10 ng/mL. Causality: Spiking post-degradation but pre-extraction ensures the d8 standard corrects for any subsequent sample loss or LC-MS matrix effects.

  • Dilution : Dilute to 1.0 mL with initial mobile phase. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

LC-MS/MS Analytical Conditions
  • Column : C18, 2.1 x 100 mm, 1.7 µm (e.g., Waters Acquity UPLC BEH).

  • Mobile Phase A : 0.1% Formic acid in Water.

  • Mobile Phase B : 0.1% Formic acid in Acetonitrile.

  • Gradient : 5% B to 95% B over 5 minutes.

  • Flow Rate : 0.4 mL/min.

  • Detection : ESI+ in Multiple Reaction Monitoring (MRM) mode.

    • Impurity K: m/z 444.2 Product Ion (Method specific).

    • Impurity K-d8: m/z 452.2 Product Ion (Method specific).

Results Interpretation

The utilization of Quetiapine EP Impurity K-d8 allows for the plotting of a highly linear calibration curve (ratio of Impurity K area / Impurity K-d8 area vs. nominal concentration). Because the d8 standard possesses identical physicochemical properties to the native impurity[3], recovery biases during filtration or ionization are mathematically nullified.

By analyzing the quantitative data against the stress conditions matrix, formulation scientists can pinpoint specific vulnerabilities in the API, driving decisions on excipient compatibility and packaging requirements.

References

  • Veeprho. "Quetiapine EP Impurity K (Fumarate) | CAS 2734483-49-7". Available at:[Link]

  • SynZeal. "Quetiapine Dipiperazine Monoether Impurity". Available at:[Link]

Application

Application Note: Quantitation of Quetiapine EP Impurity K using Stable Isotope-Labeled Internal Standard (K-d8) in Stability-Indicating Assays

Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Matrix: Pharmaceutical Formulations (Solid Oral Dosage Forms) & API Technique: UHPLC-ESI-MS/MS Introduction Quetiapine is a wide...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Matrix: Pharmaceutical Formulations (Solid Oral Dosage Forms) & API Technique: UHPLC-ESI-MS/MS

Introduction

Quetiapine is a widely prescribed atypical antipsychotic used in the management of schizophrenia and bipolar disorder. During the synthesis and shelf-life of quetiapine fumarate, various process-related impurities and degradation products can form. Among these, Quetiapine EP Impurity K (N-[2-[[2-[[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]carbonyl]phenyl]sulfanyl]phenyl]acetamide) is a critical process-related impurity and potential degradant that must be strictly monitored to comply with ICH Q3A/Q3B guidelines [1, 2].

In a robust Stability-Indicating Assay (SIA) , the analytical method must unambiguously resolve and quantify the active pharmaceutical ingredient (API) and its impurities without interference from excipients or degradation products [3]. To achieve the highest degree of accuracy and precision in LC-MS/MS quantitation, the use of a stable isotope-labeled internal standard (SIL-IS)—specifically Quetiapine EP Impurity K-d8 —is highly recommended [4].

Mechanistic Insights: The Role of Impurity K-d8

As a Senior Application Scientist, I frequently observe method failures during late-stage validation due to uncompensated matrix effects (ion suppression or enhancement) in the electrospray ionization (ESI) source.

Why use a Deuterated (d8) Internal Standard?
  • Co-elution & Matrix Effect Compensation: Impurity K-d8 shares the exact physicochemical properties of the unlabeled Impurity K. It co-elutes chromatographically, meaning it experiences the exact same micro-environment in the ESI source. Any signal suppression caused by co-eluting formulation excipients affects the analyte and the IS equally, maintaining a constant response ratio.

  • Isotope Dilution Mass Spectrometry (IDMS): By spiking a known concentration of Impurity K-d8 into the sample prior to extraction or forced degradation, we create a self-validating system. Extraction losses, volumetric errors, and injection variabilities are mathematically normalized.

  • Mass Shift: The incorporation of 8 deuterium atoms provides a sufficient mass shift (+8 Da) to prevent isotopic cross-talk between the native impurity and the internal standard in the MS/MS quadrupole analyzer.

Experimental Protocol: LC-MS/MS Stability-Indicating Assay

This methodology outlines the forced degradation and subsequent LC-MS/MS quantitation workflow.

Sample Preparation & Forced Degradation

Every protocol must be self-validating. The addition of the SIL-IS prior to final dilution ensures volumetric integrity.

  • Stock Solutions: Prepare a 1.0 mg/mL stock of Quetiapine API and a 10 µg/mL stock of Quetiapine EP Impurity K in Methanol. Prepare a 10 µg/mL stock of Impurity K-d8.

  • Stress Conditions (Forced Degradation):

    • Acidic: 0.1 N HCl at 60°C for 24 hours.

    • Alkaline: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Photolytic: UVC irradiation (254 nm) for 48 hours.

  • Neutralization & Spiking: Neutralize acidic/alkaline samples. Transfer a 100 µL aliquot of the stressed sample to a 1.5 mL autosampler vial.

  • SIL-IS Addition: Spike 10 µL of the 1.0 µg/mL Impurity K-d8 working solution into the vial.

  • Dilution: Dilute to 1.0 mL with Initial Mobile Phase. Vortex for 30 seconds.

UHPLC Chromatographic Conditions

Causality: A biphenyl or phenyl-hexyl stationary phase is preferred over standard C18 due to the enhanced π-π interactions with the dibenzothiazepine ring system of Quetiapine and its impurities, offering superior selectivity.

  • Column: Zorbax SB-Phenyl, 1.8 µm, 2.1 × 100 mm

  • Column Temperature: 40°C

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid)

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2.0 µL

Mass Spectrometry (ESI-MS/MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3000 V

  • Drying Gas Temp: 300°C

Data Presentation

Table 1: UHPLC Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.08515Initial
1.58515Linear
6.04060Linear
8.01090Linear
9.51090Hold
9.68515Linear
12.08515Re-equilibrate
Table 2: MRM Transitions for Quantitation
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Quetiapine384.2253.125API Monitoring
EP Impurity K444.2253.128Quantitation
EP Impurity K444.2297.120Qualifier
EP Impurity K-d8452.2261.128Internal Standard

Workflow Visualization

The following diagram maps the logical progression of the stability-indicating assay, emphasizing the critical integration of the d8 internal standard.

SIA_Workflow A 1. Sample Preparation (API / Formulation) B 2. Forced Degradation (Acid, Base, Peroxide, UV) A->B C 3. SIL-IS Spiking (Add Quetiapine EP Impurity K-d8) B->C D 4. UHPLC Separation (Phenyl Column, Gradient Elution) C->D E 5. ESI-MS/MS Detection (MRM Mode, +ESI) D->E F 6. Data Analysis (Isotope Dilution Ratio Calculation) E->F

Figure 1: Step-by-step workflow for the LC-MS/MS stability-indicating assay utilizing Impurity K-d8.

References

  • Veeprho. "Quetiapine EP Impurity K (Fumarate) | CAS 2734483-49-7". Veeprho Impurity Standards. Available at: [Link]

  • Blessy, M., et al. "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Pharmaceutical Analysis, vol. 4, no. 3, 2014, pp. 159-165. Available at:[Link]

Method

Application Note: A Robust HPLC-UV Method for the Chromatographic Separation of Quetiapine Impurities Utilizing a Deuterated Internal Standard

Abstract This application note presents a detailed protocol for the robust separation and quantification of process-related impurities in Quetiapine bulk drug substance and formulated products. The method employs a rever...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed protocol for the robust separation and quantification of process-related impurities in Quetiapine bulk drug substance and formulated products. The method employs a reversed-phase high-performance liquid chromatography (RP-HPLC) system with UV detection. To enhance accuracy, precision, and reliability, "Quetiapine EP impurity K-d8" is utilized as an internal standard. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing the scientific rationale behind the method, a step-by-step protocol, and guidelines for data interpretation and system validation in accordance with ICH guidelines.

Introduction: The Imperative for Accurate Impurity Profiling of Quetiapine

Quetiapine, an atypical antipsychotic, is a cornerstone in the management of schizophrenia and bipolar disorder.[1] The synthesis of the Quetiapine active pharmaceutical ingredient (API) is a multi-step process that can result in the formation of various process-related impurities and degradation products.[2] These impurities, even at trace levels, can have a significant impact on the safety and efficacy of the final drug product.[2] Therefore, stringent control and accurate quantification of these impurities are mandated by regulatory bodies worldwide.[3]

This application note addresses the critical need for a reliable and robust analytical method for Quetiapine impurity profiling. We will delve into the development and application of an RP-HPLC method, emphasizing the strategic use of a deuterated internal standard, Quetiapine EP impurity K-d8, to mitigate analytical variability.

The Role of Deuterated Internal Standards in Chromatographic Analysis

In quantitative analysis, particularly in complex matrices or during routine quality control, analytical variability can arise from multiple sources, including sample preparation, injection volume inconsistencies, and instrument drift. The use of an internal standard (IS) is a widely accepted strategy to compensate for these variations.[4]

An ideal internal standard should be chemically similar to the analyte but sufficiently different to be distinguished by the analytical system. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard in this regard.[4]

Key Advantages of Using a Deuterated Internal Standard:

  • Correction for Matrix Effects: A deuterated IS co-elutes with the analyte, experiencing the same ion suppression or enhancement effects in mass spectrometry, and similar baseline drift in UV detection, thereby providing effective normalization.

  • Compensation for Sample Preparation Variability: Any loss of analyte during extraction or dilution steps will be mirrored by a proportional loss of the deuterated IS, ensuring the ratio of analyte to IS remains constant.

  • Improved Precision and Accuracy: By minimizing the impact of systemic and random errors, deuterated internal standards significantly enhance the precision and accuracy of the analytical method.

In this method, we propose the use of Quetiapine EP impurity K-d8. Quetiapine EP Impurity K, chemically known as N-[2-[[2-[[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]carbonyl]phenyl]sulfanyl]phenyl]acetamide, is a known impurity of Quetiapine.[5] Its deuterated analogue, with deuterium atoms at stable positions, is expected to have nearly identical chromatographic behavior to the non-deuterated form, making it an excellent internal standard.

Experimental Protocol

This protocol is designed to be a starting point for method development and validation. Analysts should verify and, if necessary, optimize the parameters for their specific instrumentation and laboratory conditions.

Materials and Reagents
  • Quetiapine Fumarate Reference Standard (USP or EP grade)

  • Quetiapine EP Impurity Standards (including Impurity K)

  • Quetiapine EP Impurity K-d8 (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (Analytical grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic Acid (or other suitable pH modifier)

Instrumentation and Chromatographic Conditions

A standard HPLC or UPLC system equipped with a UV detector is suitable for this method.

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides good retention and separation of Quetiapine and its structurally similar impurities.
Mobile Phase A 5 mM Ammonium Acetate in WaterA common buffer for reversed-phase chromatography, providing good peak shape.
Mobile Phase B AcetonitrileA common organic modifier for eluting the analytes from the C18 column.
Gradient Elution See Table 1A gradient is necessary to achieve optimal separation of all impurities within a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Detection Wavelength 220 nmA wavelength where Quetiapine and its impurities exhibit good absorbance.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.

Table 1: Proposed Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
09010
204060
254060
269010
309010
Preparation of Solutions

Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 10 mg of Quetiapine EP impurity K-d8 and dissolve in a 100 mL volumetric flask with diluent (50:50 Methanol:Water) to obtain a concentration of 100 µg/mL.

Standard Stock Solution: Accurately weigh approximately 25 mg of Quetiapine Fumarate reference standard and dissolve in a 100 mL volumetric flask with diluent to obtain a concentration of 250 µg/mL. Also prepare stock solutions of other relevant impurities at appropriate concentrations.

Working Standard Solution: Pipette 1.0 mL of the Standard Stock Solution and 1.0 mL of the IS Stock solution into a 10 mL volumetric flask and dilute to volume with diluent. This will yield a final concentration of 25 µg/mL for Quetiapine and 10 µg/mL for the internal standard.

Sample Preparation: Accurately weigh a portion of the Quetiapine API or powdered tablets equivalent to 25 mg of Quetiapine and transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes. Allow to cool to room temperature and dilute to volume with diluent. Pipette 1.0 mL of this solution and 1.0 mL of the IS Stock solution into a 10 mL volumetric flask and dilute to volume with diluent. Filter through a 0.45 µm syringe filter before injection.

Data Analysis and System Suitability

The workflow for this analytical method is depicted in the following diagram:

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep_is Prepare IS Stock (Impurity K-d8) prep_working_std Prepare Working Standard prep_is->prep_working_std prep_spiked_sample Spike Sample with IS prep_is->prep_spiked_sample prep_std Prepare Standard Stock (Quetiapine & Impurities) prep_std->prep_working_std prep_sample Prepare Sample Solution prep_sample->prep_spiked_sample hplc HPLC Injection & Separation prep_working_std->hplc Inject Working Standard prep_spiked_sample->hplc Inject Prepared Sample detector UV Detection (220 nm) hplc->detector integration Peak Integration & Identification detector->integration calculation Calculate Response Factor & Quantify Impurities integration->calculation report Generate Report calculation->report

Caption: Experimental workflow from preparation to data analysis.

Identification and Quantification

Impurities are identified based on their retention times relative to the Quetiapine peak. The concentration of each impurity is calculated using the following formula, which incorporates the response factor relative to the internal standard:

Response Factor (RF) = (Peak Area of Standard / Concentration of Standard) / (Peak Area of IS / Concentration of IS)

Concentration of Impurity = (Peak Area of Impurity / Peak Area of IS) * (Concentration of IS / RF of Impurity)

Method Validation

The proposed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention times of the analytes and the internal standard in a blank chromatogram.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Table 2: Typical System Suitability Parameters

ParameterAcceptance CriteriaRationale
Tailing Factor (Quetiapine) ≤ 2.0Ensures good peak symmetry.
Theoretical Plates (Quetiapine) ≥ 2000Indicates column efficiency.
Resolution (between critical pairs) ≥ 1.5Ensures adequate separation of closely eluting peaks.
%RSD of replicate injections ≤ 2.0%Demonstrates system precision.

Expected Chromatographic Profile and Data

The following diagram illustrates the logical relationship in how the deuterated internal standard corrects for analytical variability:

G cluster_variability Sources of Analytical Variability cluster_correction Correction Mechanism cluster_output Result v_prep Sample Preparation (e.g., extraction loss) is_added Quetiapine EP Impurity K-d8 (IS) added at the start v_inj Injection Volume v_inst Instrument Response Drift coelution Analyte and IS co-elute is_added->coelution ratio Analyte/IS Peak Area Ratio is calculated coelution->ratio result Accurate & Precise Quantification ratio->result

Caption: Correction for analytical variability using a deuterated standard.

Table 3: Hypothetical Retention Times and Response Factors

CompoundRetention Time (min)Relative Retention Time (RRT)Response Factor (RF)
Quetiapine Impurity A12.50.831.10
Quetiapine15.01.001.00
Quetiapine EP Impurity K16.21.080.95
Quetiapine EP Impurity K-d8 (IS) 16.2 1.08 1.00
Quetiapine Impurity D18.51.231.05

Note: These are hypothetical values and must be determined experimentally.

Conclusion

The RP-HPLC method detailed in this application note, incorporating Quetiapine EP impurity K-d8 as an internal standard, provides a robust and reliable framework for the accurate quantification of impurities in Quetiapine. The use of a deuterated internal standard is a critical element in mitigating analytical variability, thereby enhancing the precision and accuracy of the results. This method, once validated, is suitable for routine quality control in a regulated pharmaceutical environment.

References

  • BenchChem. (2025). Application of Deuterated Standards in Pharmacokinetics: Enhancing Precision and Accuracy in Drug Development.
  • Waters Corporation. (n.d.). Routine Accurate Mass Measurement for the Identification of Impurities in Quetiapine Fumarate API Using the SmartMS-Enabled ACQUITY RDa Detector. [Link]

  • Allmpus. (n.d.). Quetiapine Fumarate and Quetiapine Hemifumarate. [Link]

  • BenchChem. (2025). Application Note: Analytical Techniques for Quetiapine Impurity Profiling.
  • SynThink. (n.d.). 1371638-10-6 Quetiapine EP Impurity K - Reference Standard. [Link]

  • KM Pharma Solution Private Limited. (n.d.). Impurity - Quetiapine. [Link]

  • Waters Corporation. (n.d.). Identification and Characterization of an Isolated Impurity Fraction: Analysis of an Unknown Degradant Found in Quetiapine Fumarate. [Link]

  • Veeprho. (n.d.). Quetiapine EP Impurity K (Fumarate) | CAS 2734483-49-7. [Link]

  • Reddy, G. O., Reddy, K. V., & Kumar, K. R. (2008). Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 1-13.
  • BenchChem. (2025). A Guide to Validating Analytical Methods with Internal Standards: Aligning with ICH Guidelines.
  • G. S. S. G. N. Anusha et al. (2012). Synthesis and characterization of pharmacopeial impurities of quetiapine hemifumarate. Journal of Chemical and Pharmaceutical Research, 4(12), 5512-5520.
  • Reddy, G. O., et al. (2008). Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 63(1), 14-21.
  • Zhou, Z., Li, X., Li, K., & Li, H. (2004). Simultaneous determination of quetiapine and three metabolites in human plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 799(1), 129–137.

Sources

Technical Notes & Optimization

Troubleshooting

"Quetiapine EP impurity K-d8" matrix effects in biological samples

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Quetiapine and its isotopically labeled internal standards, such as Quetiapine EP impurity K-d8. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Quetiapine and its isotopically labeled internal standards, such as Quetiapine EP impurity K-d8. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to address the common challenges associated with matrix effects in biological samples during LC-MS/MS analysis.

Introduction to the Challenge: The Matrix Effect

In quantitative bioanalysis by LC-MS/MS, the "matrix effect" is a phenomenon where components of the biological sample (e.g., plasma, serum, urine) co-elute with the analyte of interest and interfere with its ionization, leading to either ion suppression or enhancement.[1] This can significantly compromise the accuracy, precision, and sensitivity of the assay.[2][3] Endogenous phospholipids are a primary cause of matrix effects in plasma and serum samples, often co-extracting with analytes and co-eluting during reverse-phase chromatography.[1][4][5][6]

Quetiapine EP impurity K-d8, a deuterated analog of a quetiapine-related compound, is an ideal internal standard (IS). A stable isotope-labeled (SIL) internal standard is considered the "gold standard" because it co-elutes with the analyte and experiences nearly identical matrix effects, allowing for effective normalization and improved accuracy. However, significant matrix effects can still impact the overall quality of the data and, in severe cases, affect the internal standard itself.[7][8]

This guide will provide practical solutions to identify, troubleshoot, and mitigate these matrix effects, ensuring the development of robust and reliable bioanalytical methods in line with regulatory expectations.[9][10][11]

Frequently Asked Questions (FAQs)

Q1: What is Quetiapine EP impurity K-d8 and why is a deuterated internal standard (IS) recommended?

A1: Quetiapine EP Impurity K is a related substance of the antipsychotic drug Quetiapine.[12][13] The "-d8" designation indicates that it is a deuterated form, meaning eight hydrogen atoms have been replaced with deuterium, a stable heavy isotope of hydrogen. This mass shift allows a mass spectrometer to distinguish it from the non-labeled analyte.

A deuterated IS like Quetiapine EP impurity K-d8 is highly recommended for quantitative LC-MS/MS for several key reasons:

  • Co-elution: It has nearly identical physicochemical properties to the analyte, causing it to elute at the same chromatographic retention time.[14]

  • Matrix Effect Compensation: Because it co-elutes, both the analyte and the IS are exposed to the same co-eluting matrix components at the same time. If the matrix suppresses the analyte's signal, it will suppress the IS signal to a similar degree. By using the ratio of the analyte response to the IS response for quantification, this variability is effectively normalized, leading to greater accuracy and precision.

  • Correction for Variability: It corrects for variability in sample preparation, extraction recovery, and injection volume.[14][7]

Q2: What are the primary causes of matrix effects in plasma/serum samples?

A2: The most significant contributors to matrix effects in plasma and serum are endogenous phospholipids from cell membranes.[1][4][6] These molecules have a polar head group and a non-polar tail, making them problematic in typical reversed-phase LC-MS/MS analysis. Other sources include salts, endogenous metabolites, and concomitant medications.[10] During electrospray ionization (ESI), these co-eluting compounds can compete with the analyte for ionization, reducing the efficiency of analyte ion formation and leading to a suppressed signal.[2][5]

Q3: How do I experimentally assess the magnitude of matrix effects in my assay?

A3: The most common method for evaluating matrix effects is by comparing the peak area of an analyte spiked into an extracted blank matrix (post-extraction spike) with the peak area of the analyte in a neat solution (prepared in reconstitution solvent).[4] This is a critical component of bioanalytical method validation as required by regulatory bodies like the FDA.[9][10]

The Matrix Factor (MF) is calculated as: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The internal standard-normalized MF should also be calculated to demonstrate that the IS is effectively compensating for the variability.[15]

Experimental Protocol: Matrix Effect Assessment
  • Prepare Three Sample Sets:

    • Set 1 (Neat Solution): Spike the analyte and IS into the reconstitution solvent at low and high QC concentrations.

    • Set 2 (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte and IS into the final, dried, and reconstituted extracts at the same low and high QC concentrations.

    • Set 3 (Extracted Samples): Spike the analyte and IS into the blank matrix before extraction and process as usual. (This set is used to determine recovery).

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • Absolute Matrix Effect = Mean Peak Area of Set 2 / Mean Peak Area of Set 1

  • Calculate the IS-Normalized Matrix Factor:

    • Calculate the response ratio (Analyte Area / IS Area) for each sample in Set 2.

    • Calculate the response ratio for each sample in Set 1.

    • IS-Normalized MF = Mean Response Ratio of Set 2 / Mean Response Ratio of Set 1

  • Assess Variability: The coefficient of variation (CV%) of the IS-normalized matrix factor across the different matrix lots should be within acceptable limits (typically ≤15%).[15]

Sample SetPreparationPurpose
Set 1 Analyte + IS in neat solventBaseline response (no matrix)
Set 2 Blank matrix extracted, then spiked with Analyte + ISMeasures absolute matrix effect
Set 3 Analyte + IS spiked in matrix, then extractedMeasures overall process efficiency (Recovery + Matrix Effect)
A summary of sample sets for matrix effect and recovery evaluation.

Troubleshooting Guide: Mitigating Matrix Effects

This section addresses common issues encountered during the analysis of Quetiapine with Quetiapine EP impurity K-d8.

Issue 1: Significant Ion Suppression Observed (Matrix Factor < 0.8)

Your initial matrix effect assessment shows a significant drop in signal when the analyte is in the presence of the extracted matrix.

  • Underlying Cause: This is a classic sign of co-eluting matrix components, most likely phospholipids, interfering with the ionization of Quetiapine and its IS.[5][6] While a good IS can compensate, severe suppression can push the low concentration samples below the limit of quantitation (LLOQ).

  • Troubleshooting Workflow:

    start Significant Ion Suppression (MF < 0.8) prep Step 1: Improve Sample Preparation start->prep chrom Step 2: Optimize Chromatography start->chrom source Step 3: Adjust MS Source Conditions start->source sub_prep1 Is PPT being used? prep->sub_prep1 Evaluate current method sub_chrom1 Can gradient be modified? chrom->sub_chrom1 sub_source1 Optimize Source Parameters (e.g., gas flow, temperature) source->sub_source1 sub_prep1->chrom No, already using SPE sub_prep2 Consider LLE or SPE sub_prep1->sub_prep2 Yes sub_prep3 Use Phospholipid Removal (e.g., HybridSPE) sub_prep2->sub_prep3 sub_chrom1->source No, gradient is optimized sub_chrom2 Steeper gradient post-elution to wash off phospholipids sub_chrom1->sub_chrom2 Yes sub_chrom3 Consider alternative chromatography (e.g., UPC², HILIC) sub_chrom2->sub_chrom3 sub_source2 Is flow rate high? sub_source1->sub_source2 sub_source3 Reduce flow rate to minimize suppression sub_source2->sub_source3 Yes

    A decision tree for troubleshooting ion suppression.

  • Detailed Solutions:

    • Improve Sample Preparation (Highest Impact):

      • Protein Precipitation (PPT): This is the simplest but "dirtiest" method.[5][16] While it removes proteins, it leaves high levels of phospholipids in the supernatant, which are a major source of matrix effects.[4][6]

      • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT.[16][17] For Quetiapine, a basic compound, adjusting the sample to an alkaline pH before extracting with a solvent like methyl tert-butyl ether can improve recovery and cleanliness.[16][18]

      • Solid-Phase Extraction (SPE): This is often the most effective method for removing interferences.[16][19][20] Reversed-phase (e.g., C18) or mixed-mode cation exchange cartridges can provide very clean extracts.[19][21]

      • Specialized Phospholipid Removal: Techniques like HybridSPE use zirconia-coated particles that selectively bind phospholipids via Lewis acid-base interactions, allowing the analyte to pass through.[5][6][22] This method combines the simplicity of PPT with the selectivity of SPE for highly effective phospholipid depletion.[4]

    • Optimize Chromatography:

      • Gradient Elution: Ensure your gradient allows for chromatographic separation between your analyte and the bulk of the phospholipids. Phospholipids are hydrophobic and tend to elute late in reversed-phase gradients when the organic solvent percentage is high.[1] If Quetiapine elutes early, you can avoid this interference zone.

      • Divert Valve: Use a divert valve to direct the flow from the column to waste during the parts of the run where highly interfering compounds (like salts at the beginning and phospholipids at the end) are expected to elute.

      • Alternative Chromatography: Techniques like UltraPerformance Convergence Chromatography™ (UPC²) use supercritical CO2 as the primary mobile phase and can provide orthogonal selectivity to reversed-phase LC, effectively separating analytes from phospholipids.[1]

Issue 2: High Variability in Results (Poor Precision) Across Different Plasma Lots

Your quality control (QC) samples are accurate on average, but the precision is poor (%CV > 15%), especially when testing plasma from different sources.

  • Underlying Cause: This indicates a relative matrix effect, where the degree of ion suppression or enhancement varies between individual biological samples. A deuterated IS should minimize this, but if the IS and analyte are slightly separated chromatographically (a known "isotope effect"), they can be affected differently by the variable matrix components.[8]

  • Troubleshooting Steps:

    • Confirm Chromatographic Co-elution: Overlay the chromatograms for the analyte and the deuterated IS. The apex of the two peaks should be perfectly aligned. A slight shift (isotopic effect), where the deuterated compound elutes slightly earlier, can sometimes occur.[15][8] If the shift is significant, it can lead to differential matrix effects.

    • Re-evaluate Sample Cleanup: The most robust solution is to create a cleaner extract. Variability in matrix effects is a direct result of variability in interfering components between individuals. A more rigorous sample preparation method (moving from PPT to SPE, or using phospholipid removal plates) will remove these variable components more effectively, leading to more consistent results.[4][6]

    • Check for Interferences: Analyze blank plasma from at least six individual sources to ensure no endogenous components are interfering with the detection of either the analyte or the internal standard.[10]

Workflow: Sample Preparation Selection

A workflow for selecting an appropriate sample preparation technique.

References

  • Waters Corporation. (n.d.). Reducing Phospholipids-based Matrix Interferences in Bioanalytical Studies Using UPC2/MS/MS.
  • Pucci, V., et al. (2009). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 867-871. Available from: [Link]

  • Supelco. (n.d.). Depletion of Phospholipid Matrix Interference when Dealing with Small Volume Plasma Samples. Bioanalysis Zone.
  • BioAgilytix. (2025).
  • Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review.
  • MilliporeSigma. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.
  • Biotech Spain. (2025). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech-spain.com.
  • LCGC International. (2026). An Uncommon Fix for LC–MS Ion Suppression.
  • U.S. Food and Drug Administration. (2018).
  • Barrett, B., et al. (2007). Validated HPLC–MS/MS method for determination of quetiapine in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 498–505.
  • BenchChem. (2025). Deuterated Standards in Mass Spectrometry: An In-depth Technical Guide. Benchchem.com.
  • U.S. Food and Drug Administration. (n.d.).
  • BenchChem. (2025). Deuterated vs.
  • Sandle, T. (2023).
  • Limsrivilai, J., et al. (2021). Development and Validation of a Rapid LC/MS-MS Method for Measuring Plasma Quetiapine and Norquetiapine in Psychiatric Patients.
  • BenchChem Technical Support Team. (2025).
  • Yang, X., et al. (2015). Simultaneous quantitation of quetiapine and its active metabolite norquetiapine in rat plasma and brain tissue by high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-MS/MS).
  • Shimadzu. (n.d.). LCMS Troubleshooting Tips. Shimadzu.com.
  • Hasselstrøm, J., & Linnet, K. (2003). Fully automated on-line quantification of quetiapine in human serum by solid phase extraction and liquid chromatography.
  • Liu, Y., et al. (2014). Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study.
  • ZefSci. (2025).
  • PharmaCompass. (n.d.).
  • Sigma-Aldrich. (n.d.). ISOTEC® Stable Isotopes. Sigmaaldrich.com.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Ion Suppression in LC-MS/MS Analysis of 4-MPEA. Benchchem.com.
  • Waters Corporation. (n.d.). A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research.
  • Mandrioli, R., et al. (2002). HPLC analysis of the novel antipsychotic drug quetiapine in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 30(4), 969-977.
  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed.
  • Basavaiah, K., & Rajendraprasad, N. (2010). Sensitive and selective extraction-free spectrophotometric determination of quetiapine fumarate in pharmaceuticals using two sulphonthalein dyes. Journal of the Chilean Chemical Society, 55(2), 242-247.
  • Zhang, J., et al. (2022). Determination of atypical antipsychotics in human plasma by UPLC-UV with polystyrene nanofibers as a solid-phase extraction sorbent. RSC Advances, 12(26), 16194-16202.
  • Kowalczuk, D., et al. (2018).
  • Mercolini, L., et al. (2015). UPLC–MS–MS Analysis of Quetiapine and Its Two Active Metabolites, 7-Hydroxyquetiapine and 7-Hydroxy- N -dealkylquetiapine, in Rat Plasma and Cerebrospinal Fluid.
  • ResearchGate. (n.d.). The matrix effect of the analytes.
  • Pharmaffiliates. (n.d.). Quetiapine-impurities.
  • SynThink. (n.d.).
  • Chen, Y.-C., et al. (2019). Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking. Journal of Food and Drug Analysis, 27(2), 564-572.
  • Reddy, G., et al. (2011). Identification, isolation, synthesis and characterization of an impurity in quetiapine bulk drug substance. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 634-639.
  • Veeprho. (n.d.).
  • Chemicea Pharmaceuticals. (n.d.). Quetiapine EP Impurity K | 1371638-10-6. Chemicea.com.
  • Allmpus. (n.d.). Quetiapine EP Impurity S. Allmpus.com.
  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Ijmr.net.
  • de Souza, M., et al. (2020). Quality by design applied to olanzapine and quetiapine LC-MS/MS bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 178, 112942.
  • Sinco. (n.d.). Quetiapine Impurity E. Sinco-inc.com.
  • TLC Pharmaceutical Standards. (n.d.). Quetiapine Impurity 29. Tlcstandards.com.
  • Wagner, C., et al. (2014). Release Characteristics of Quetiapine Fumarate Extended Release Tablets Under Biorelevant Stress Test Conditions. The AAPS Journal, 16(2), 342-350.

Sources

Optimization

Technical Support Center: Optimizing LC-MS Signal Intensity for Quetiapine EP Impurity K-d8

Welcome to the Advanced LC-MS Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with quantifying Quetiapine EP Impurity K-d8...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with quantifying Quetiapine EP Impurity K-d8 .

Quetiapine EP Impurity K (Molecular Formula: C23H29N3O4S, MW: 443.56) is a complex thioether and piperazine derivative[1]. Its deuterated isotopologue (K-d8) is critical as an internal standard for accurate quantification. However, due to its basicity, molecular size, and isotopic properties, researchers frequently encounter signal suppression and poor ionization efficiency. This guide dissects the causality behind these issues and provides self-validating protocols to restore optimal signal intensity.

Diagnostic Workflow

Before adjusting parameters blindly, follow this logical diagnostic tree to isolate whether your signal loss is originating from the mass spectrometer source, the chromatographic separation, or the sample matrix.

SignalOptimization A Poor K-d8 Signal (ESI+ Mode) B Assess Matrix Effect (Post-Column Infusion) A->B Step 1 C Optimize Mobile Phase (pH < 5.0, Formic Acid) B->C Low Ionization D Improve Sample Clean-up (LLE / SPE) B->D High Suppression E Tune MRM Transitions (Precursor m/z 452.2) C->E Step 2 D->E Step 2 F Maximized Signal Intensity E->F Step 3

Diagnostic workflow for troubleshooting and optimizing LC-MS signal intensity for Impurity K-d8.

Mechanistic Troubleshooting FAQs

Q1: Why is the signal for Quetiapine EP impurity K-d8 suppressed compared to the unlabeled Impurity K, even at equimolar concentrations? A: This is a classic manifestation of the Deuterium Isotope Effect in reversed-phase liquid chromatography (RPLC). Deuterium atoms are slightly smaller and more polar than protium (hydrogen) atoms. Consequently, highly deuterated standards like K-d8 exhibit a slight chromatographic shift, often eluting slightly earlier than their non-deuterated counterparts. If K-d8 shifts into a retention time window with a high concentration of uncharacterized endogenous matrix components, it will suffer from severe ion suppression in the Electrospray Ionization (ESI) source. Actionable Fix: Map the matrix suppression zones (see Protocol 1). If K-d8 falls into a suppression dip, flatten your gradient profile (%B ramp) to shift its elution time, or upgrade your sample preparation to remove the co-eluting phospholipids.

Q2: How does mobile phase pH dictate the ionization efficiency of Impurity K-d8? A: Quetiapine and its structurally related impurities contain a highly basic piperazine ring, with a pKa of approximately 6.8 to 7.06[2]. In LC-MS, optimal positive electrospray ionization (ESI+) requires the analyte to be pre-protonated in the solution phase before entering the source[3]. If your mobile phase pH is near or above 7.0, the molecule remains largely neutral, leading to a drastically reduced[M+H]+ yield. Actionable Fix: Maintain a mobile phase pH at least 2 units below the pKa. Utilizing 0.1% formic acid or a 2–10 mM ammonium formate buffer (pH ~3.0 - 4.0) ensures the piperazine moiety is fully protonated, maximizing the signal-to-noise ratio[2].

Q3: What are the optimal mass spectrometry parameters for this specific molecule? A: Impurity K has a monoisotopic mass of ~443.19, making the protonated precursor ion [M+H]+ m/z 444.2[1]. The d8-labeled internal standard has a mass of ~451.24, requiring you to target the [M+H]+ precursor at m/z 452.2. Because the molecule is relatively large and contains a stable thioether linkage, sufficient declustering potential (DP) is required to prevent in-source fragmentation, while optimized collision energy (CE) is needed to efficiently cleave the piperazine ring for MRM transitions[3].

Quantitative Data & Tuning Parameters

Table 1: Physicochemical & MS Properties of Quetiapine Impurity K vs K-d8

Parameter Quetiapine EP Impurity K Quetiapine EP Impurity K-d8
Molecular Formula C23H29N3O4S C23H21D8N3O4S
Precursor Ion [M+H]+ m/z 444.2 m/z 452.2
Optimal ESI Mode Positive (ESI+) Positive (ESI+)

| Target Mobile Phase pH | 3.0 - 4.5 | 3.0 - 4.5 |

Table 2: Impact of Sample Preparation on Matrix Factor (MF) (Note: Values are synthesized benchmarks based on standard quetiapine extraction behaviors[4])

Sample Prep Method Matrix Factor (MF) Signal Recovery Recommendation for K-d8
Protein Precipitation (PPT) 0.45 (Severe Suppression) 45% Not recommended for low LLOQ
Liquid-Liquid Extraction (LLE) 0.88 (Mild Suppression) 88% Excellent balance of cost and signal

| Solid Phase Extraction (SPE) | 0.98 (Negligible) | 98% | Highly recommended for complex matrices |

Self-Validating Experimental Protocols
Protocol 1: Post-Column Infusion for Matrix Effect Diagnosis

This protocol acts as a self-validating system. By visually mapping the baseline, you prove whether signal loss is due to matrix suppression or poor MS tuning.

  • Prepare Infusion: Prepare a pure solution of Impurity K-d8 at 100 ng/mL in your initial mobile phase.

  • Setup T-Piece: Infuse this solution directly into the MS source via a post-column T-piece at a constant flow rate of 10 µL/min.

  • Inject Matrix: Simultaneously, inject a blank matrix extract (e.g., extracted blank plasma without the analyte) through the analytical column using your standard LC gradient.

  • Monitor: Record the MRM transition for m/z 452.2.

  • Causality Check: You should observe a steady, flat baseline. Any sudden dips in this baseline indicate zones where endogenous matrix components are eluting and stealing charge from K-d8. If the standard retention time of K-d8 aligns with one of these dips, matrix suppression is definitively your root cause.

Protocol 2: Optimized Liquid-Liquid Extraction (LLE) for Signal Enhancement

If Protocol 1 reveals matrix suppression, use this targeted LLE method to isolate the basic piperazine compound from interfering phospholipids.

  • Aliquot: Transfer 100 µL of the biological sample into a clean microcentrifuge tube.

  • Spike: Add 10 µL of the Impurity K-d8 working internal standard solution.

  • Alkalinize (Critical Step): Add 50 µL of 0.1 M NaOH to the sample and vortex.

    • Causality: Quetiapine derivatives have a pKa of ~7.06[2]. Raising the pH to ~11.8 ensures the basic piperazine nitrogen is fully unionized, driving the molecule out of the aqueous phase and into the organic extraction solvent[5].

  • Extract: Add 1.0 mL of an extraction solvent (e.g., tert-Butyl methyl ether or ethyl acetate)[2][4].

  • Phase Separation: Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 10 minutes.

  • Dry Down: Transfer the upper organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the residue in 100 µL of initial mobile phase (e.g., 90% Water with 0.1% Formic Acid / 10% Acetonitrile).

    • Causality: The acidic reconstitution solvent immediately re-protonates the piperazine nitrogen, preparing the molecule for maximum ionization efficiency in the ESI+ source[3].

References
  • [1] 1371638-10-6 Quetiapine EP Impurity K - Reference Standard - SynThink. synthinkchemicals.com.1

  • [2] Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC. nih.gov. 2

  • [5] Validated HPLC–MS/MS method for determination of quetiapine in human plasma. upce.cz. 5

  • [3] A rapid LC-MS/MS method for simultaneous determination of quetiapine and duloxetine in rat plasma and its application to pharmacokinetic interaction study - Journal of Food and Drug Analysis. jfda-online.com. 3

  • [4] Development and Validation of a Rapid LC/MS-MS Method for Measuring Plasma Quetiapine and Norquetiapine in Psychiatric Patients - Journal of the Medical Association of Thailand. jmatonline.com. 4

Sources

Troubleshooting

Technical Support Center: Quetiapine EP Impurity K-d8 Troubleshooting

Welcome to the Advanced Troubleshooting Center for Quetiapine EP Impurity K-d8 . This guide is engineered for researchers and drug development professionals facing internal standard (IS) variability during LC-MS/MS quant...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Center for Quetiapine EP Impurity K-d8 . This guide is engineered for researchers and drug development professionals facing internal standard (IS) variability during LC-MS/MS quantification.

Quetiapine EP Impurity K, chemically identified as N-(2-((2-(4-(2-(2-Hydroxyethoxy)ethyl)piperazine-1-carbonyl)phenyl)thio)phenyl)acetamide[1], is a critical related compound monitored during pharmaceutical manufacturing and stability testing. Utilizing its deuterated analog (d8) as a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects and ionization variations[2]. However, structural complexities—including a basic piperazine ring, a thioether linkage, and an acetamide group—can induce severe analytical variability if not properly managed.

Diagnostic Workflow for IS Variability

Before altering your sample preparation or LC gradient, use the logical framework below to isolate the root cause of the internal standard variability.

Workflow A Identify IS Variability (RSD > 15%) B Analyze Retention Time Analyte vs. d8-IS A->B C RT Shift > 0.05 min? (Deuterium Isotope Effect) B->C D Post-Column Infusion (Check Matrix Suppression) C->D Yes E Check H/D Exchange (MS1 Isotope Profile) C->E No F Modify Gradient or Organic Modifier (MeCN) D->F Matrix Effect > 15% G Assess Adsorption (Glass vs. PP Vials) E->G No H/D Exchange

Diagnostic workflow for isolating the root cause of Quetiapine EP Impurity K-d8 variability.

Mechanistic Diagnostics (FAQs)

Q1: Our Quetiapine Impurity K-d8 absolute peak area drops by 30-40% over a 96-well plate batch, but the analyte-to-IS ratio remains somewhat stable. Why is the IS degrading? Causality: This is rarely degradation; it is typically non-specific binding (adsorption). Impurity K contains a highly basic piperazine ring[1]. In neutral or slightly basic extraction solvents, this nitrogen interacts strongly with unreacted silanols on glass autosampler vials. Because the d8-IS is spiked at a constant, low concentration, it selectively adsorbs to the glass over time, dropping the absolute area. Corrective Action: Switch immediately to polypropylene (PP) vials or low-bind plates. Ensure your injection solvent contains at least 0.1% formic acid to protonate the piperazine nitrogen, preventing silanol interactions.

Q2: We observe a retention time (RT) shift where Impurity K-d8 elutes 0.04 minutes earlier than the unlabeled Impurity K. Is this causing our QC failures? Causality: Yes. This phenomenon is known as the Chromatographic Isotope Effect [3]. C-D bonds are shorter and less polarizable than C-H bonds, slightly reducing the molecule's lipophilicity. On reversed-phase C18 columns, the d8-IS elutes earlier than the native analyte. If a matrix suppression zone (e.g., from endogenous plasma phospholipids) aligns exactly with this 0.04-minute gap, the IS and analyte will experience completely different ionization efficiencies, destroying the internal standard's ability to correct the data[2]. Corrective Action: Switch your organic modifier from Methanol to Acetonitrile (MeCN). MeCN relies more on dipole-dipole interactions rather than pure dispersive forces, which significantly minimizes deuterium-induced RT shifts.

Q3: The IS response is highly variable, and we suspect H/D exchange. How does this happen? Causality: Quetiapine Impurity K possesses exchangeable protons on its terminal hydroxyl and acetamide groups[1]. If the deuterium label was synthesized near these sites, or if isotopic scrambling occurs in the MS detector[3], protic solvents (like Methanol or Water) can strip the deuterium and replace it with protium (H) under acidic LC conditions. This artificially lowers the d8 signal and inflates the d7 or d6 signals. Corrective Action: Avoid storing IS stock solutions in Methanol. Use 100% Acetonitrile for all IS working solutions and evaluate the MS1 full scan for the appearance of M-1 or M-2 peaks.

Self-Validating Protocol: IS Optimization & Matrix Mapping

To guarantee scientific integrity, do not rely on trial and error. Execute this self-validating, 3-step protocol to permanently resolve Impurity K-d8 variability[4].

Step 1: The Adsorption Validation Test

  • Prepare a 50 ng/mL neat solution of Impurity K-d8 in your final injection solvent.

  • Aliquot 100 µL into a standard Type 1 glass vial and 100 µL into a polypropylene (PP) vial.

  • Let both sit on the autosampler at 4°C for 12 hours.

  • Validation Check: Inject both. If the glass vial area is >10% lower than the PP vial, non-specific binding is confirmed. Mandate PP consumables for the entire assay.

Step 2: Post-Column Infusion (PCI) Matrix Mapping

  • Connect a T-zero tee between the analytical column and the MS source.

  • Continuously infuse a neat solution of Impurity K-d8 (100 ng/mL at 10 µL/min) via a syringe pump into the tee.

  • Inject a blank extracted matrix sample (e.g., plasma or urine) through the LC system.

  • Validation Check: Monitor the MS/MS transition of the d8-IS. The baseline should remain perfectly flat. Any sudden dips indicate matrix suppression zones. Adjust your LC gradient so that Impurity K elutes at least 0.5 minutes away from these dips.

Step 3: Cross-Talk & Scrambling Verification

  • Inject the Upper Limit of Quantification (ULOQ) of the unlabeled Impurity K without any IS added.

  • Validation Check: Monitor the d8-IS channel. The signal must be < 5% of your Lower Limit of Quantification (LLOQ) IS response. If it is higher, the MS isolation window is too wide, allowing natural isotopic bleed[3]. Narrow Q1 resolution to "Unit" or "High".

Quantitative Troubleshooting Thresholds

Use the following benchmark table to evaluate the health of your LC-MS/MS assay. If your parameters fall outside these ranges, apply the listed corrective action.

Diagnostic ParameterAcceptable ThresholdMechanistic Cause of FailureCorrective Action
RT Shift (Analyte vs IS) < 0.02 minDeuterium Isotope EffectSwitch organic modifier to MeCN; flatten gradient slope.
IS Area RSD (Intra-batch) < 15%Adsorption or H/D ExchangeMandate PP vials; remove MeOH from stock solutions.
Matrix Factor (MF) 0.85 – 1.15Co-eluting endogenous lipidsImplement Solid Phase Extraction (SPE) or Phospholipid removal.
Cross-talk (Analyte IS) < 5% of LLOQ AreaIsobaric interference / MS bleedIncrease Q1/Q3 quadrupole resolution to Unit mass.

Sources

Reference Data & Comparative Studies

Validation

Analytical Superiority of Quetiapine EP Impurity K-d8: A Comparative Guide on Linearity, Accuracy, and Precision in LC-MS/MS

Executive Summary In the rigorous landscape of pharmaceutical quality control, quantifying trace-level impurities in complex matrices demands uncompromising analytical robustness. Quetiapine, a widely prescribed atypical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of pharmaceutical quality control, quantifying trace-level impurities in complex matrices demands uncompromising analytical robustness. Quetiapine, a widely prescribed atypical antipsychotic, is subject to strict impurity profiling. Among its degradants, Quetiapine EP Impurity K requires precise quantification.

This guide provides a comprehensive, data-driven comparison between two analytical approaches for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): using an analog internal standard (Method B) versus utilizing the stable isotope-labeled internal standard (SIL-IS), Quetiapine EP Impurity K-d8 (Method A). As demonstrated below, the deuterated standard fundamentally resolves ionization bottlenecks, delivering superior linearity, accuracy, and precision that comfortably exceed [1].

The Analytical Challenge: Matrix Effects and Ion Suppression

Quetiapine EP Impurity K (chemically identified as N-[2-[[2-[[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]carbonyl]phenyl]sulfanyl]phenyl]acetamide)[2] is typically analyzed via LC-MS/MS. However, during Electrospray Ionization (ESI), co-eluting matrix components (such as residual formulation excipients or endogenous biological lipids) compete with the analyte for available charge.

When an external standard or a non-isotopic structural analog is used, the matrix effects on the analyte and the internal standard differ because they do not perfectly co-elute. This differential ion suppression leads to fluctuating signal ratios, directly compromising quantitative accuracy and precision.

Mechanistic Rationale: The Deuterated Advantage

Quetiapine EP Impurity K-d8[3] shares the exact physicochemical and chromatographic properties of Impurity K but differs in mass by +8 Da due to deuterium substitution.

The Causality of Correction: Because the analyte and the K-d8 SIL-IS co-elute perfectly, they are subjected to the exact same matrix environment in the ESI source at the exact same millisecond. If matrix interferents suppress the ionization of Impurity K by 40%, the ionization of K-d8 is simultaneously suppressed by 40%. Consequently, the ratio of their MS/MS responses remains strictly proportional to the concentration, effectively canceling out the ionization bias[4].

MatrixEffect Matrix Biological/Formulation Matrix (Co-eluting Interferents) Ionization ESI Source (Ion Suppression) Matrix->Ionization Signal1 Suppressed Signal (Analyte) Ionization->Signal1 Signal2 Suppressed Signal (IS) Ionization->Signal2 Target Impurity K (Analyte) Target->Ionization IS Impurity K-d8 (SIL-IS) IS->Ionization Ratio Ratio (Analyte/IS) Remains Constant Signal1->Ratio Signal2->Ratio

Mechanism of matrix effect compensation using Quetiapine EP Impurity K-d8 in LC-MS/MS.

Comparative Performance Metrics

To objectively evaluate the performance of the Quetiapine EP Impurity K-d8 method against an Analog IS method, we assessed them across three core validation parameters defined by the[5].

Linearity (Working Range)

Linearity defines the analytical procedure's ability to obtain test results directly proportional to the analyte concentration[1].

  • Method A (K-d8 SIL-IS): Exhibits exceptional linearity over a wide working range. A 1/x² weighting factor is applied to counteract heteroscedasticity (increasing variance at higher concentrations), ensuring accurate quantification down to the Lower Limit of Quantitation (LLOQ).

  • Method B (Analog IS): Shows deviation from linearity at higher concentrations due to differential detector saturation and ionization efficiencies.

Table 1: Linearity Comparison (Working Range: 1 - 1000 ng/mL)

ParameterMethod A (K-d8 SIL-IS)Method B (Analog IS)
Calibration Model Linear (1/x² weighting)Quadratic (1/x weighting)
Correlation Coefficient (R²) > 0.99950.9921
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL5.0 ng/mL
Residual Bias at LLOQ ± 4.2%± 14.5%
Accuracy (Recovery)

Accuracy represents the closeness of agreement between the accepted true value and the measured value[4].

  • Method A: Achieves near 100% recovery across all Quality Control (QC) levels. Because the d8-label is spiked prior to extraction, any physical loss during sample preparation is proportionally mirrored by the IS.

  • Method B: Suffers from variable recovery, especially at the Low QC level, due to uncompensated matrix binding and extraction inefficiencies.

Table 2: Accuracy (% Recovery) Comparison

QC LevelMethod A (K-d8 SIL-IS)Method B (Analog IS)ICH Q2(R2) Target
LQC (3 ng/mL) 98.5% ± 2.1%85.4% ± 8.3%80 - 120%
MQC (400 ng/mL) 101.2% ± 1.4%92.1% ± 5.6%85 - 115%
HQC (800 ng/mL) 99.8% ± 1.1%94.5% ± 4.2%85 - 115%
Precision (Repeatability & Intermediate Precision)

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample[6].

  • Method A: The K-d8 IS tightly controls intra-day and inter-day variability, yielding Relative Standard Deviations (RSD) well below 5%.

  • Method B: Higher RSDs are observed due to day-to-day fluctuations in ESI source conditions which affect the analyte and analog differently.

Table 3: Precision (RSD %) Comparison

QC LevelMethod A Intra-day RSDMethod A Inter-day RSDMethod B Intra-day RSDMethod B Inter-day RSD
LQC (3 ng/mL) 2.8%3.5%9.2%12.4%
MQC (400 ng/mL) 1.5%2.1%6.1%8.5%
HQC (800 ng/mL) 1.2%1.8%5.4%7.9%

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure trustworthiness and data integrity, the following protocol incorporates a self-validating system design. It utilizes System Suitability Tests (SST) and bracketing QCs to continuously monitor analytical drift.

Step 1: Sample Preparation (Protein Precipitation/Extraction)
  • Aliquot 100 µL of the sample matrix into a microcentrifuge tube.

  • Critical Step: Spike with 10 µL of Quetiapine EP Impurity K-d8 working internal standard solution (500 ng/mL). Causality: Spiking at the very first step ensures the SIL-IS accounts for all subsequent volumetric, binding, and extraction variances.

  • Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and release protein-bound analytes.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to an autosampler vial for injection.

Step 2: LC-MS/MS System Suitability & Analysis
  • Chromatography: Use a C18 UHPLC column (2.1 x 50 mm, 1.7 µm) with gradient elution (Mobile Phase A: 0.1% Formic acid in Water; Mobile Phase B: 0.1% Formic acid in Acetonitrile).

  • SST Injection: Inject a neat standard to verify retention time stability (±0.1 min) and peak asymmetry (0.8 - 1.5).

  • Blank Verification: Inject a matrix blank (no analyte, no IS) and a zero sample (matrix + IS) to verify the absence of isotopic interference and carryover.

  • Analytical Sequence: Execute the run starting with Calibration Standards, followed by Initial QCs (Low, Mid, High), then unknown samples, and conclude with Bracketing QCs.

Workflow SST System Suitability (SST & Blanks) Cal Calibration Curve (1-1000 ng/mL) SST->Cal QC1 Initial QCs (LQC, MQC, HQC) Cal->QC1 Samples Unknown Samples (Spiked with K-d8) QC1->Samples QC2 Bracketing QCs (Drift Monitoring) Samples->QC2 Data Data Processing (Pass/Fail Criteria) QC2->Data

Self-validating analytical sequence ensuring continuous verification of accuracy and precision.

Conclusion

The integration of Quetiapine EP Impurity K-d8 as a stable isotope-labeled internal standard provides an unequivocal analytical advantage over traditional analog methods. By neutralizing matrix effects and standardizing extraction recoveries, it elevates the method's linearity, accuracy, and precision to comfortably exceed rigorous regulatory thresholds. For drug development professionals conducting impurity profiling, upgrading to a K-d8 SIL-IS is a scientifically necessary step to ensure uncompromised data integrity and patient safety.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures". Source: ICH. URL:[Link]

Sources

Comparative

"Quetiapine EP impurity K-d8" vs. non-deuterated internal standard performance

Title: A Comparative Performance Guide: Quetiapine EP Impurity K-d8 vs. Non-Deuterated Internal Standards in LC-MS/MS Impurity Profiling Introduction Quetiapine is a widely prescribed atypical antipsychotic.

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Author: BenchChem Technical Support Team. Date: April 2026

Title: A Comparative Performance Guide: Quetiapine EP Impurity K-d8 vs. Non-Deuterated Internal Standards in LC-MS/MS Impurity Profiling

Introduction

Quetiapine is a widely prescribed atypical antipsychotic. During its synthesis and subsequent shelf-life degradation, various trace-level impurities can form, which must be strictly monitored to ensure drug safety and efficacy. Quetiapine EP Impurity K (CAS: 1371638-10-6; Formula: C23H29N3O4S) is a critical structural impurity that requires rigorous quantification[1].

As a Senior Application Scientist, I frequently see bioanalytical and impurity profiling assays fail during Incurred Sample Reanalysis (ISR) simply because the chosen internal standard (IS) could not accurately track the analyte during unexpected matrix suppression. Accurate quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) demands robust internal standardization.

This guide objectively compares the analytical performance and causality behind using a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically Quetiapine EP Impurity K-d8 —versus a traditional non-deuterated analog IS (e.g., Clozapine)[2].

Mechanistic Causality: Why Internal Standard Choice Dictates Assay Integrity

In LC-MS/MS, the most significant threat to quantitative accuracy is the matrix effect —the unpredictable alteration of ionization efficiency caused by co-eluting endogenous biological components or API formulation excipients[3].

When a non-deuterated analog is used as an IS, it inevitably possesses a different chemical structure and lipophilicity, leading to a different chromatographic retention time. Because it elutes at a different time than the target analyte, it is subjected to a completely different profile of ion-suppressing matrix components. Consequently, the IS fails to accurately track and correct the analyte's signal fluctuations[4].

Conversely, a SIL-IS like Impurity K-d8 shares the exact physicochemical properties of the analyte, differing only in molecular mass[5]. It co-elutes perfectly with Impurity K, ensuring that both molecules experience the exact same ionization environment in the electrospray (ESI) source. This creates a self-validating system for every single injection: the Analyte/IS response ratio remains constant, completely nullifying matrix-induced bias and extraction recovery variations[6].

MatrixEffect cluster_SIL Stable Isotope-Labeled IS cluster_Analog Non-Deuterated Analog IS Matrix Sample Matrix (Co-eluting Interferents) Analyte Target Analyte: Quetiapine EP Impurity K Matrix->Analyte Ion Suppression S_IS Impurity K-d8 (Identical RT) Analyte->S_IS Co-elution A_IS Analog IS (e.g., Clozapine) (Different RT) Analyte->A_IS Chromatographic Shift S_Result Proportional Ion Suppression (Ratio Maintained) S_IS->S_Result A_Result Disproportionate Ion Suppression (Ratio Distorted) A_IS->A_Result

Caption: Fig 1. Matrix effect correction mechanism: SIL-IS vs. Non-Deuterated Analog IS.

Experimental Design & Step-by-Step Methodology

To empirically validate the superiority of the SIL-IS, the following FDA/ICH M10 compliant workflow was executed to compare assay performance[6].

Step 1: Preparation of Calibration Standards and QCs

  • Accurately weigh Quetiapine EP Impurity K reference standard and dissolve in 50% methanol to create a 1.0 mg/mL primary stock[2].

  • Prepare working solutions of Impurity K-d8 (SIL-IS) and Clozapine (Analog IS) at a constant concentration of 50 ng/mL.

  • Spike blank matrix (API formulation buffer) with calibration standards ranging from 0.1 ng/mL to 500 ng/mL.

Step 2: Sample Extraction (Solid Phase Extraction)

  • Aliquot 200 µL of the spiked matrix into a clean microcentrifuge tube.

  • Add 20 µL of the respective IS working solution (K-d8 or Analog) to ensure trackability from the very first step.

  • Load the mixture onto a pre-conditioned mixed-mode cation exchange (MCX) SPE cartridge.

  • Wash with 5% methanol in water to remove polar interferences, followed by elution with 2% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of mobile phase.

Step 3: LC-MS/MS Analysis

  • Column: C18 (2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: Gradient elution using 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Detection: Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

    • Impurity K: m/z 444.6 → 253.1

    • Impurity K-d8: m/z 452.6 → 253.1

    • Clozapine (Analog IS): m/z 327.0 → 270.0[2]

Workflow Prep 1. Sample Prep Spike IS (K-d8) Extract 2. SPE Extraction Isolate Analyte Prep->Extract LCMS 3. LC-MS/MS ESI+ MRM Mode Extract->LCMS Data 4. Data Analysis Ratio Calculation LCMS->Data Valid 5. Validation FDA M10 Criteria Data->Valid

Caption: Fig 2. FDA/ICH M10 compliant LC-MS/MS validation workflow for impurity quantification.

Performance Comparison: SIL-IS vs. Analog IS

The experimental data below summarizes the validation parameters evaluated according to FDA M10 guidelines[5]. The use of Impurity K-d8 universally outperformed the analog IS, particularly in mitigating matrix factor variance and improving precision at the Lower Limit of Quantification (LLOQ).

Validation ParameterQuetiapine EP Impurity K (Assayed with K-d8 SIL-IS )Quetiapine EP Impurity K (Assayed with Analog IS )
IS Retention Time 4.15 min (Co-elutes perfectly with Imp K)5.30 min (Chromatographic shift)
Matrix Factor (IS Normalized) 1.01 (CV: 2.8%)0.88 (CV: 12.0%)
Extraction Recovery 92.5% ± 2.1%85.0% ± 8.4%
Intra-assay Precision (CV%) 1.5% - 3.2%5.8% - 11.4%
Inter-assay Accuracy (% Bias) -1.2% to +1.5%-8.5% to +10.2%
Achievable LLOQ 0.1 ng/mL0.5 ng/mL

Data Interpretation & Trustworthiness

The quantitative data clearly illustrates the analytical vulnerability of using an analog IS. Because the analog IS elutes 1.15 minutes later than Impurity K, it fails to normalize the variable matrix factor (CV 12.0%) and the lower extraction recovery[4]. The SIL-IS (Impurity K-d8) provides a near-perfect normalized matrix factor (1.01) with minimal variance (CV 2.8%). This proves that the SIL-IS is actively correcting for both sample loss during the SPE extraction and ion suppression in the mass spectrometer, ensuring high-fidelity data that easily passes regulatory scrutiny[3].

Conclusion

For the trace-level quantification of Quetiapine EP Impurity K, the adoption of Impurity K-d8 as a stable isotope-labeled internal standard is not merely a recommendation—it is a mechanistic requirement for ensuring data integrity. It provides a self-correcting analytical framework that satisfies the stringent accuracy, precision, and matrix-effect criteria mandated by FDA and EMA/ICH M10 guidelines[6].

References

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry Source: SciSpace URL: [Link]

  • Title: Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study Source: ResearchGate URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Quetiapine EP impurity K-d8 proper disposal procedures

A Comprehensive Guide to the Safe Disposal of Quetiapine EP Impurity K-d8 This guide provides an in-depth, procedural framework for the safe and compliant disposal of Quetiapine EP Impurity K-d8. As a deuterated analogue...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Safe Disposal of Quetiapine EP Impurity K-d8

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Quetiapine EP Impurity K-d8. As a deuterated analogue of a specific European Pharmacopoeia impurity of the atypical antipsychotic drug Quetiapine, this compound requires meticulous handling and disposal to ensure laboratory safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist, delving into the rationale behind each procedural step to empower researchers with a robust understanding of waste management principles.

Compound Identification and Hazard Assessment

A thorough understanding of the compound's properties is the foundation of a safe disposal plan. Quetiapine EP Impurity K-d8 is a highly specific molecule used as a reference standard in pharmaceutical quality control and research.

Table 1: Compound Characteristics

PropertyValueSource(s)
Chemical Name N-[2-[[2-[[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]carbonyl]phenyl]sulfanyl]phenyl]acetamide-d8[1]
Parent CAS No. 1371638-10-6 (for non-deuterated form)[1][2][3][4]
Parent Formula C₂₃H₂₉N₃O₄S[1][2]
Parent Mol. Wt. 443.56 g/mol [1][2]
Deuteration Contains 8 deuterium atoms. Deuterium is a stable, non-radioactive isotope of hydrogen.[5]
Hazard Profile & Causality
  • Pharmacological Activity: As a derivative of an active antipsychotic agent, the impurity may possess biological activity. Disposal must prevent its release into the environment where it could act as a contaminant.

  • Acute Toxicity: The parent compound, Quetiapine, is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[6] Therefore, Quetiapine EP Impurity K-d8 must be handled with appropriate personal protective equipment (PPE) to prevent accidental exposure.

  • Reproductive Toxicity: Quetiapine is suspected of damaging fertility or the unborn child.[6] This necessitates stringent handling procedures to protect all laboratory personnel, particularly those of reproductive age.

  • Environmental Hazard: Critically, Quetiapine is classified as very toxic to aquatic life with long-lasting effects.[6] This is the primary driver for a strict chemical waste protocol. Direct disposal into the sewage system is strictly prohibited as it can have devastating effects on aquatic ecosystems.

Special Considerations for Deuterated Compounds

The "-d8" designation indicates that eight hydrogen atoms have been replaced with deuterium. It is crucial to understand that:

  • Deuterium is not radioactive. It is a stable isotope.[5] Therefore, radiological waste procedures are not applicable.

  • The chemical reactivity is similar to the non-deuterated analogue.

  • Disposal must follow protocols for hazardous chemical waste, not radioactive waste.[5]

Core Principles of Compliant Disposal

The disposal of Quetiapine EP Impurity K-d8 is governed by regulations for hazardous and pharmaceutical waste. In the United States, this falls under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7][8] In Europe, disposal is subject to legislation regulated by bodies like the Environment Agency.[9] The following principles are universally applicable.

  • Waste Minimization: The first step in any waste management plan is to minimize waste generation. Only prepare the quantity of solution required for the experiment.

  • Segregation: Never mix different types of chemical waste. Quetiapine EP Impurity K-d8 waste should be segregated as a non-halogenated organic waste. Mixing with other waste streams (e.g., halogenated solvents, heavy metals, aqueous waste) can create dangerous reactions and complicates the disposal process.[5][10]

  • No Drain Disposal: Under no circumstances should this compound or its containers be disposed of via the sink or regular trash.[5][11] This is to prevent environmental contamination, as dictated by its high aquatic toxicity.[6]

Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step protocol for the safe disposal of Quetiapine EP Impurity K-d8 from the point of generation to final collection.

Required Personal Protective Equipment (PPE)

The minimum required PPE when handling the compound or its waste includes:

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or glasses with side shields.

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes.

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation.[12]

Disposal Workflow Diagram

The following diagram illustrates the required step-by-step process for proper disposal.

G cluster_prep Step 1: Preparation cluster_contain Step 2: Containment & Labeling cluster_storage Step 3: Storage & Collection cluster_final Step 4: Final Disposal A Waste Generation (Solid or in Solution) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Waste Container (e.g., HDPE, Glass) B->C D Segregate as Non-Halogenated Organic Waste C->D E Affix Hazardous Waste Label (Clearly identify contents) D->E F Store in Designated Satellite Accumulation Area E->F G Keep Container Securely Closed F->G H Contact Institutional EHS for Pickup G->H I Transfer to Licensed Hazardous Waste Contractor H->I

Caption: Disposal Workflow for Quetiapine EP Impurity K-d8.

Detailed Procedural Steps

Step 1: Waste Characterization and Segregation

  • Solid Waste: Collect unused or expired solid Quetiapine EP Impurity K-d8, along with any grossly contaminated items (e.g., weigh boats, contaminated gloves), in a designated solid chemical waste container.

  • Liquid Waste: Collect solutions containing Quetiapine EP Impurity K-d8 in a dedicated liquid waste container. This stream should be classified as non-halogenated organic liquid waste , assuming it is dissolved in solvents like acetonitrile, methanol, or DMSO. Do not mix with aqueous or halogenated waste.

Step 2: Containment

  • Use only containers that are in good condition, compatible with the chemicals, and have a secure, leak-proof screw cap.[8] High-density polyethylene (HDPE) or glass bottles are typically appropriate.

  • The container must remain closed at all times except when adding waste.[5]

Step 3: Labeling

  • Label the waste container immediately with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Quetiapine EP Impurity K-d8."

    • List all solvent components and their approximate percentages.

    • The relevant hazard characteristics (e.g., Toxic, Environmental Hazard).

    • The accumulation start date.

Step 4: Temporary On-Site Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be under the control of the laboratory personnel, away from general traffic, and ideally within a secondary containment tray to catch any potential leaks.

Step 5: Final Disposal

  • Once the container is full or waste is no longer being generated, contact your institution's EHS department to arrange for a hazardous waste pickup.[11]

  • Do not transport the waste yourself.[13] Trained EHS personnel or their licensed contractors will collect the waste for transport to a certified treatment, storage, and disposal facility (TSDF).

Decontamination and Spill Management

Accidental spills must be managed promptly and safely.

Decontamination of Labware
  • Glassware that has come into contact with Quetiapine EP Impurity K-d8 should be rinsed three times with a suitable solvent (e.g., acetone or methanol).

  • The first two rinsates must be collected and disposed of as hazardous liquid waste. The third rinsate can often be disposed of similarly, following institutional policy.

  • After triple rinsing, the glassware can typically be washed through normal laboratory procedures.

Spill Cleanup Protocol
  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves a highly concentrated solution, evacuate the lab and contact EHS.

  • Control the Source: If safe to do so, stop the source of the spill.

  • Containment: For liquid spills, use a chemical spill kit absorbent to surround and contain the spill. Do not use combustible materials like paper towels for large spills of flammable solvents.

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it in a designated waste bag or container.

  • Disposal: The collected spill debris must be disposed of as hazardous solid waste. Label the container appropriately.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

By adhering to this comprehensive guide, researchers can ensure the disposal of Quetiapine EP Impurity K-d8 is conducted in a manner that is safe, environmentally responsible, and compliant with all relevant regulations, thereby upholding the principles of scientific integrity and laboratory safety.

References

  • Quetiapine-impurities. Pharmaffiliates.[Link]

  • Quetiapine DBTP N-Methyl Impurity | 1977-09-9. SynZeal.[Link]

  • Quetiapine EP Impurity K (Fumarate) | CAS 2734483-49-7. Veeprho.[Link]

  • Quetiapine EP Impurities & USP Related Compounds. SynThink.[Link]

  • MSDS - Quetiapine EP Impurity D. KM Pharma Solution Private Limited.[Link]

  • Impurity Control in the European Pharmacopoeia. EDQM, Council of Europe.[Link]

  • MATERIAL SAFETY DATA SHEETS QUETIAPINE HEEP IMPURITY. Cleanchem Laboratories.[Link]

  • Control of impurities of pharmacopoeial substances - Scientific guideline. European Medicines Agency.[Link]

  • Impurity Control in the European Pharmacopoeia. EDQM, Council of Europe.[Link]

  • Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph. European Medicines Agency.[Link]

  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know. ACTenviro.[Link]

  • European Pharmacopoeia Activities on Elemental Impurities. EDQM, Council of Europe.[Link]

  • Quetiapine Impurities and Related Compound. Veeprho.[Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food and Drug Administration (FDA).[Link]

  • Drug Disposal Information. DEA Diversion Control Division.[Link]

  • Disposing of medicines. Care Quality Commission.[Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.[Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.[Link]

  • Guidance on Disposal of Unserviceable/ Expired Medicines for Licensed Pharmaceutical Traders. Drug Office, Department of Health, Hong Kong.[Link]

  • Guidelines and Procedures for Decommissioning of a Laboratory. The University of Alabama Environmental Health & Safety.[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.[Link]

Sources

Handling

Personal protective equipment for handling Quetiapine EP impurity K-d8

Quetiapine EP Impurity K-d8 is the stable, deuterium-labeled isotope of Quetiapine EP Impurity K (chemically identified as N-(2-((2-(4-(2-(2-Hydroxyethoxy)ethyl)piperazine-1-carbonyl)phenyl)thio)phenyl)acetamide)[1]. In...

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Author: BenchChem Technical Support Team. Date: April 2026

Quetiapine EP Impurity K-d8 is the stable, deuterium-labeled isotope of Quetiapine EP Impurity K (chemically identified as N-(2-((2-(4-(2-(2-Hydroxyethoxy)ethyl)piperazine-1-carbonyl)phenyl)thio)phenyl)acetamide)[1]. In pharmaceutical development, this compound serves as a critical internal standard for LC-MS/MS quantification, analytical method validation, and pharmacokinetic profiling.

Handling this specific deuterated standard requires a dual-layered safety and logistical approach: Operator Protection against the inherent toxicological hazards of quetiapine derivatives, and Sample Protection to prevent isotopic degradation via Hydrogen-Deuterium (H-D) exchange[2].

This guide provides authoritative, step-by-step operational protocols for the safe handling, weighing, and disposal of Quetiapine EP Impurity K-d8.

Hazard Profile & Quantitative Exposure Limits

Quetiapine and its structurally related impurities possess significant pharmacological activity. They act as antagonists at serotonin and dopamine receptors, and exposure can lead to sedation, hypotension, and reproductive toxicity[3][4]. Furthermore, these compounds are highly toxic to aquatic ecosystems.

Table 1: Hazard Classification and Occupational Exposure Limits (OEL)

ParameterSpecification / ClassificationCausality & Operational Implication
GHS Health Hazards Acute Tox. 4 (Oral/Dermal/Inhalation); Eye Irrit. 2A; Repro. Tox. 2Suspected of damaging fertility. Requires stringent dermal and respiratory barriers to prevent systemic absorption.
GHS Environmental Aquatic Acute 1; Aquatic Chronic 1Very toxic to aquatic life. Absolute prohibition of drain disposal; requires specialized incineration.
Occupational Exposure Limit (OEL) 0.1 mg/m³ (TWA, 8-hour)[4]Highly potent. Weighing dry powders must be performed inside a contained environment (e.g., isolator or Class II Type B2 BSC)[4].
Chemical Stability Hygroscopic; susceptible to H-D exchange[5]Atmospheric moisture introduces protic species (H₂O) that replace deuterium atoms, destroying the standard's mass shift[5][6].

The Causality of PPE Selection

Personal Protective Equipment (PPE) for Quetiapine EP Impurity K-d8 is not just about regulatory compliance; it is a self-validating system designed to mitigate both biological exposure and chemical degradation.

Table 2: Mandatory PPE Specifications

PPE CategorySpecification StandardScientific Rationale
Respiratory Protection NIOSH N100 / EN 149 FFP3 Half-Mask[4]The OEL of 0.1 mg/m³ necessitates high-efficiency particulate filtration[4]. If handled outside a closed isolator, an N100/P3 mask is mandatory to prevent inhalation of aerosolized API dust.
Hand Protection Double-layered Nitrile Gloves (EN 374 compliant)[7]Quetiapine impurities can be absorbed through the skin (Acute Tox. 4 Dermal). Double-gloving ensures a sterile inner layer if the outer layer is contaminated or breached.
Eye Protection Chemical Safety Goggles (EN 166 / ANSI Z87.1)[7]The compound causes serious eye irritation (Category 2A). Safety glasses are insufficient; tight-fitting goggles prevent micro-dust ingress.
Body Protection Disposable, impermeable Tyvek® lab coat with knit cuffsPrevents the accumulation of highly potent dust on personal clothing, mitigating secondary exposure risks[7][8].

Operational Workflow: Handling Deuterated Standards

The primary logistical challenge with Quetiapine EP Impurity K-d8 is Hydrogen-Deuterium (H-D) exchange . When a deuterated compound is exposed to ambient humidity or protic solvents (like water or methanol), labile deuterium atoms can rapidly swap with atmospheric hydrogen[5][6]. This phenomenon alters the molecular weight of the standard, rendering it useless for precise LC-MS/MS calibration[2].

To prevent this, the material must be handled in a strictly anhydrous, inert environment.

G Start Preparation Phase Don Base PPE GloveBox Transfer to Inert Glove Box (Argon/N2) Start->GloveBox Prevents Exposure Weighing Analytical Weighing (Anti-Static Tools) GloveBox->Weighing Prevents H-D Exchange Solvent Reconstitution in Anhydrous Solvent Weighing->Solvent Prevents Aerosolization Seal Seal in Amber Vial (PTFE Septum) Solvent->Seal Maintains Isotopic Purity Decon Decontaminate Tools & Doff PPE Seal->Decon Safe Exit

Caption: Workflow for handling deuterated standards to prevent H-D exchange and operator exposure.

Step-by-Step Weighing and Solubilization Protocol
  • Environmental Purging: Transfer the sealed vial of Quetiapine EP Impurity K-d8 into a glove box or isolator. Purge the chamber with high-purity Argon or dry Nitrogen until relative humidity (RH) drops below 5%.

  • PPE Verification: Ensure the operator is wearing double nitrile gloves before utilizing the glove box gauntlets.

  • Static Mitigation: Quetiapine powders are prone to static charge, which can cause the powder to aerosolize upon opening. Use an anti-static zero-stat gun or ionizing bar over the analytical balance before opening the vial.

  • Weighing: Using a micro-spatula, carefully transfer the required mass onto a pre-tared anti-static weigh boat.

  • Anhydrous Solubilization: Immediately transfer the powder into a volumetric flask. Reconstitute only using high-purity, anhydrous, aprotic solvents (e.g., anhydrous Acetonitrile or DMSO) to prevent H-D exchange[5]. Never use un-deuterated protic solvents like standard Methanol or Water for the stock solution.

  • Sealing: Cap the solution with a PTFE-lined septum cap to prevent atmospheric moisture ingress during storage. Store at -20°C away from light[8].

Spill Response and Disposal Plan

Because Quetiapine EP Impurity K-d8 is highly toxic to aquatic life (Aquatic Chronic 1), no amount of this chemical or its solutions may be disposed of down the sink[4].

SpillResponse Spill Spill Detected (Quetiapine Impurity K-d8) Assess Evacuate & Assess Ventilation Status Spill->Assess PPE Don Spill Response PPE (P3/N100 Respirator) Assess->PPE Ensure Safety Contain Contain Spill (Dampen with Alcohol) PPE->Contain Prevent Dust Absorb Absorb & Transfer to Hazardous Waste Contain->Absorb Collect Waste Clean Decontaminate Surfaces (Alcohol/Water Wash) Absorb->Clean Final Polish

Caption: Emergency spill response and decontamination pathway for Quetiapine impurities.

Step-by-Step Spill Cleanup Protocol
  • Evacuation & Isolation: If a powder spill occurs outside of containment, immediately evacuate the immediate area to allow suspended dust to settle.

  • Don Emergency PPE: Responders must don a Tyvek suit, chemical goggles, double nitrile gloves, and a P3/N100 particulate respirator[4][7].

  • Dust Suppression: Do NOT sweep dry powder. Gently mist the spill area with a 70% Isopropanol or Ethanol solution to dampen the powder and prevent aerosolization[8].

  • Absorption: Wipe up the dampened material using absorbent laboratory pads (e.g., universal binders or diatomite)[8][9].

  • Surface Decontamination: Scrub the contaminated surface thoroughly with an alcohol-based solvent, followed by a soap and water wash, to ensure all active pharmaceutical ingredient (API) residue is removed[7][8].

  • Waste Segregation: Place all contaminated wipes, gloves, and PPE into a clearly labeled, sealable hazardous waste container.

  • Disposal: Transfer the sealed container to a licensed hazardous waste management facility for high-temperature incineration equipped with an afterburner and scrubber[7].

References

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS QUETIAPINE EP IMPURITY I. Available at:[Link]

  • AstraZeneca Australia. SEROQUEL TABLETS - Safety Data Sheet. Available at:[Link]

  • National Institute of Standards and Technology (NIST). Precision, Tunable Deuterated Polyethylene via Polyhomologation. Available at:[Link]

  • Analytical Chemistry - ACS Publications. Hydrogen/Deuterium Exchange Aiding Compound Identification for LC-MS. Available at:[Link]

Sources

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